Larixol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |
InChI Key |
CLGDBTZPPRVUII-HROONELDSA-N |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonyms |
larixol |
Origin of Product |
United States |
Foundational & Exploratory
Larixol: A Labdane Diterpenoid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Larixol, a naturally occurring labdane diterpenoid, has emerged as a molecule of significant interest in the scientific community.[1][2] Extracted primarily from the oleoresin of larch trees (Larix species), this compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.
Core Compound Profile
-
Compound Name: this compound
-
Chemical Class: Labdane Diterpenoid
-
Natural Sources: Oleoresin of Larix decidua (European Larch), Larix sibirica, and other Larix species.[1]
-
Key Derivatives: Larixyl acetate
Biological Activities and Mechanism of Action
This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and ion channel regulation. The primary mechanisms of action identified to date are the inhibition of the fMLP-induced neutrophil activation cascade and the blockade of TRPC6 channels.
Inhibition of fMLP-Induced Neutrophil Activation
This compound has been identified as an inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced responses in human neutrophils.[3] fMLP is a potent chemoattractant that activates neutrophils, leading to a cascade of inflammatory responses. This compound exerts its inhibitory effects by interfering with the interaction between the βγ subunit of the fMLP receptor-associated Gi protein and its downstream signaling molecules.[3][4] This disruption leads to the attenuation of several key cellular events:
-
Inhibition of Superoxide Anion Production: this compound dose-dependently inhibits fMLP-induced superoxide anion production, a key component of the neutrophil respiratory burst.[3][4]
-
Reduction of Cathepsin G Release: The release of the serine protease cathepsin G from neutrophil granules upon fMLP stimulation is also significantly reduced by this compound.[3][4]
-
Impairment of Chemotaxis: this compound inhibits the chemotactic migration of neutrophils towards an fMLP gradient.[3][4]
-
Downregulation of Kinase Phosphorylation: this compound treatment leads to decreased phosphorylation of several downstream kinases, including Src, ERK1/2, p38, and AKT, further confirming its interference with the fMLP signaling cascade.[3][4]
Inhibition of TRPC6 Channels
This compound and its derivatives, notably larixyl acetate, have been identified as potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5] TRPC6 is a non-selective cation channel implicated in various physiological and pathophysiological processes, including focal segmental glomerulosclerosis (FSGS).[3] The inhibitory activity of this compound derivatives on TRPC6 is a promising area of research for the development of novel therapeutics for kidney diseases and potentially other conditions involving TRPC6 dysregulation.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its derivatives.
| Compound | Assay | Target | Stimulus | IC50 (µM) | Reference |
| This compound | Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | [4][6] |
| This compound | Cathepsin G Release | Human Neutrophils | fMLP | 2.76 ± 0.15 | [4][6] |
| Larixyl Acetate | TRPC6 Inhibition | Recombinant TRPC6 | 0.1 - 0.6 | [5] | |
| Larixyl Methylcarbamate | TRPC6 Inhibition | Recombinant TRPC6 | 0.15 ± 0.06 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes modulated by this compound, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by… [ouci.dntb.gov.ua]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments [ouci.dntb.gov.ua]
- 4. scispace.com [scispace.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Larixol Derivatives as TRPC6 Inhibitors for Focal Segmental Glomerulosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome, often progressing to end-stage renal disease.[1] A key pathological driver in certain forms of hereditary FSGS involves gain-of-function mutations in the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, which is expressed in podocytes.[1] These mutations lead to excessive calcium (Ca2+) influx, causing podocyte injury, actin cytoskeleton rearrangement, and apoptosis.[2][3][4] Consequently, TRPC6 has emerged as a promising therapeutic target. Larixol, a natural diterpene, has served as a scaffold for the synthesis of potent TRPC6 inhibitors. This technical guide focuses on the preclinical data and methodologies surrounding a promising semi-synthetic derivative of this compound, larixyl carbamate, for the investigation of FSGS. While research is currently in the preclinical in vitro phase, the findings pave the way for further investigation into this compound class for FSGS therapy.[1]
Quantitative Data on Larixyl Carbamate Activity
The following tables summarize the in vitro inhibitory activity of Larixyl Carbamate (LC) on wild-type and various FSGS-associated mutant TRPC6 channels. Data is extracted from studies utilizing HEK293 cells stably expressing the respective human TRPC6 channel variants.
Table 1: Inhibitory Concentration (IC50) of Larixyl Carbamate on TRPC6 Channels
| Channel | Activating Stimulus | Larixyl Carbamate IC50 (µM) | Reference |
| Wild-Type TRPC6 | Oleoyl-acetyl-glycerol (OAG) | 0.28 ± 0.04 | [1] |
| M132T Mutant TRPC6 | Basal (Constitutively Active) | ~1 | [1] |
| R175Q Mutant TRPC6 | Basal (Constitutively Active) | ~1 | [1] |
Note: The primary study demonstrated strong inhibition of six different FSGS-related TRPC6 mutants by 1 µM of Larixyl Carbamate, though specific IC50 values for all mutants were not provided.[1]
Table 2: Selectivity of Larixyl Carbamate
| Channel Comparison | Selectivity Ratio (Fold Preference for TRPC6) | Reference |
| TRPC6 vs. TRPC3 | ~30 | [1] |
| TRPC6 vs. TRPC7 | ~5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in the research on larixyl carbamate.
Protocol 1: Intracellular Calcium Imaging using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC6 channel activation and inhibition in cultured cells (e.g., HEK293 cells expressing TRPC6 or isolated podocytes).
Materials:
-
HEK293 cells stably expressing the TRPC6 channel of interest, cultured on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Pluronic F-127.
-
Dimethyl sulfoxide (DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC6 agonist (e.g., Oleoyl-acetyl-glycerol - OAG).
-
Larixyl Carbamate.
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm).
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the TRPC6 construct on sterile glass coverslips and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
To assess channel activation, perfuse the cells with a solution containing the TRPC6 agonist (e.g., 100 µM OAG).
-
To assess inhibition, pre-incubate the cells with Larixyl Carbamate at the desired concentration for a specified period before adding the agonist.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the F340/F380 ratio over time to determine the cellular response to the agonist and the inhibitory effect of Larixyl Carbamate.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording the ion channel currents through TRPC6 channels in response to voltage changes and pharmacological agents.
Materials:
-
HEK293 cells expressing the TRPC6 channel of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
TRPC6 agonist (e.g., OAG).
-
Larixyl Carbamate.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent HEK293 cells expressing TRPC6 into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation:
-
Using the micromanipulator, carefully approach a target cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit ionic currents.
-
Record baseline currents.
-
Apply the TRPC6 agonist (e.g., 100 µM OAG) to the bath solution to activate TRPC6 channels and record the resulting currents.
-
To test for inhibition, apply Larixyl Carbamate to the bath solution at the desired concentration and record the effect on the agonist-induced currents.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents at specific voltages.
-
Construct current-voltage (I-V) relationship curves.
-
Quantify the percentage of inhibition of the agonist-induced current by Larixyl Carbamate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving TRPC6 in podocytes and a general experimental workflow for evaluating TRPC6 inhibitors.
Caption: TRPC6 signaling cascade in podocytes leading to injury.
Caption: Workflow for evaluating this compound derivatives as TRPC6 inhibitors.
Discussion and Future Directions
The available data strongly suggest that larixyl carbamate is a potent and selective inhibitor of wild-type and FSGS-associated mutant TRPC6 channels in vitro.[1] The primary mechanism of action is the direct blockade of the TRPC6 ion channel, thereby preventing the pathological influx of calcium that drives podocyte injury.[1][2]
It is important to note that, to date, there is a lack of publicly available data on the in vivo efficacy of larixyl carbamate or other this compound derivatives in animal models of FSGS. Furthermore, specific pharmacokinetic and toxicity data for larixyl carbamate are not yet available. While carbamates as a chemical class have a range of toxicological profiles, the safety of this specific derivative would need to be rigorously evaluated.
Future research should focus on:
-
In vivo efficacy studies: Testing larixyl carbamate in established animal models of FSGS to assess its ability to reduce proteinuria and prevent glomerulosclerosis.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of larixyl carbamate, as well as its dose-response relationship in vivo.
-
Toxicology studies: A comprehensive evaluation of the safety profile of larixyl carbamate is essential before it can be considered for further development.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Transient Receptor Potential Canonical Channel 6 (TRPC6) in Diabetic Kidney Disease by Regulating Podocyte Actin Cytoskeleton Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Analysis of Larix Species for Larixol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a labdane-type diterpene, has garnered significant interest within the scientific community due to its potential therapeutic applications. Found primarily in various species of the Larix genus (larches), this compound has demonstrated noteworthy biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the phytochemical analysis of Larix species for the isolation and quantification of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own investigations into this promising natural product. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and biological pathways.
Quantitative Analysis of this compound in Larix Species
The concentration of this compound can vary significantly between different Larix species and even within different tissues of the same tree. The following table summarizes the quantitative data on this compound content from various studies, providing a comparative baseline for researchers.
| Larix Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Larix decidua | Wood and Bark | n-hexane | GC-MS | 4.85% (wood extract), 33.29% (bark extract) | [1] |
| Larix gmelinii | Rhytidome | Not Specified | GC-MS | 4186 µg/g | [1] |
| Larix gmelinii | Secondary Phloem | Not Specified | GC-MS | 1646 µg/g | [1] |
| Larix kaempferi | Rhytidome | Not Specified | GC-MS | 145 µg/g | [1] |
| Larix kaempferi | Secondary Phloem | Not Specified | GC-MS | 61 µg/g | [1] |
| Larix gmelinii var. japonica x L. kaempferi (F1 hybrid) | Rhytidome | Not Specified | GC-MS | 2719 µg/g | [1] |
| Larix gmelinii var. japonica x L. kaempferi (F1 hybrid) | Secondary Phloem | Not Specified | GC-MS | 1262 µg/g | [1] |
| Larix decidua | Dead Knotwood | n-hexane | GC-MS | Higher than sapwood and sound knotwood | [2] |
Experimental Protocols
Sample Preparation
-
Collection and Identification: Collect plant material from the desired Larix species. Proper botanical identification is crucial to ensure the accuracy of the study.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-drying at a low temperature (e.g., 40-50°C) can be employed to expedite the process.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction of this compound
Accelerated Solvent Extraction is an efficient method for extracting this compound from Larix samples.
-
Cell Preparation: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
-
Solvent Selection: n-Hexane is a commonly used solvent for the selective extraction of this compound.
-
ASE Parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes per cycle
-
Number of Cycles: 3
-
-
Collection: The extract is collected in a vial.
-
Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, Soxhlet extractor, and condenser.
-
Sample Placement: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with n-hexane.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the this compound. The process is allowed to continue for several hours (e.g., 6-8 hours) until the solvent in the extractor becomes colorless.
-
Concentration: Concentrate the extract using a rotary evaporator.
Isolation and Purification
-
Column Chromatography: The crude extract can be subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.
-
Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Crystallization: Combine the fractions containing this compound and crystallize the compound using a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain pure this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Accurately weigh a known amount of the extract.
-
Dissolve the extract in a suitable solvent (e.g., n-hexane or dichloromethane).
-
If necessary, derivatize the sample to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Identification and Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it with a pure standard.
-
Quantify the amount of this compound using a calibration curve prepared from a series of standard solutions of known concentrations.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and analysis of this compound.
This compound Inhibition of the fMLP Signaling Pathway
Caption: this compound's inhibition of the fMLP-induced inflammatory pathway.
Conclusion
This technical guide provides a foundational framework for the phytochemical analysis of Larix species with a specific focus on this compound. The presented quantitative data offers a valuable resource for comparative studies, while the detailed experimental protocols for extraction, isolation, and quantification provide practical guidance for laboratory work. The visualized experimental workflow and signaling pathway serve to clarify complex processes and relationships. It is anticipated that this guide will be a valuable asset to researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of this compound.
References
Larixol's Interaction with G-Protein Coupled Receptors and TRPC6 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has been the subject of investigation for its potential interactions with cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and transient receptor potential canonical 6 (TRPC6) channels. Initial studies pointed towards an inhibitory role of this compound on GPCR-mediated neutrophil activation by interfering with the Gβγ subunit of the Gi protein. However, this has been a point of contention in the scientific literature. More robust evidence now supports this compound and its derivatives as inhibitors of TRPC6 channels, which are implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, presenting the conflicting evidence regarding its interaction with GPCRs and detailing its more established role as a TRPC6 inhibitor. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the pertinent signaling pathways and experimental workflows.
This compound and G-Protein Coupled Receptor Signaling: A Controversial Interaction
Initial research suggested that this compound could modulate the signaling of G-protein coupled receptors, specifically those coupled to the Gi protein. A study by Liao and colleagues in 2022 proposed that this compound inhibits neutrophil activation induced by the N-formylmethionyl-leucyl-phenylalanine (fMLP) receptor, a classic example of a Gi-coupled GPCR.[1][2]
The proposed mechanism did not involve direct antagonism of the fMLP receptor itself, but rather an interference with the downstream signaling cascade. Specifically, the study suggested that this compound disrupts the interaction between the Gβγ subunit, which dissociates from the Gαi subunit upon receptor activation, and its downstream effectors.[1][2] This disruption would in turn inhibit physiological responses in neutrophils such as superoxide anion production, degranulation (cathepsin G release), and chemotaxis.[1][2]
However, this finding was later challenged. A subsequent study by Sundqvist and colleagues, published in 2023, reported that this compound, sourced from two different commercial suppliers, failed to inhibit neutrophil responses mediated by the Gαi-coupled formyl peptide receptors FPR1 and FPR2. It is important to note that this contradictory paper has since been withdrawn, and the reasons for the withdrawal have not been publicly detailed. This leaves the initial findings by Liao et al. as the primary, albeit debated, evidence for a direct interaction of this compound with the GPCR signaling cascade.
Quantitative Data on this compound's Proposed GPCR-Related Effects
The following table summarizes the quantitative data from the study by Liao et al. (2022), suggesting an inhibitory effect of this compound on fMLP-induced neutrophil functions.
| Parameter | Agonist | This compound IC50 (µM) | Cell Type | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | Human Neutrophils | [1][2] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | Human Neutrophils | [1][2] |
Proposed Signaling Pathway of this compound's Interference with Gβγ
The following diagram illustrates the proposed mechanism by which this compound is thought to interfere with the Gi-protein signaling pathway downstream of the fMLP receptor.
This compound and its Derivatives as TRPC6 Channel Inhibitors
In contrast to the debated effects on GPCR signaling, there is more consistent and robust evidence for the activity of this compound and its acetylated derivative, larixyl acetate, as inhibitors of the TRPC6 channel.[3][4] TRPC6 is a non-selective cation channel that plays a role in various cellular processes by mediating calcium and sodium influx.
Studies by Urban and colleagues have demonstrated that this compound and particularly larixyl acetate are potent blockers of Ca2+ entry and ionic currents through TRPC6 channels.[3][4] This inhibition is selective for TRPC6 over other TRP channel family members, such as TRPC3 and TRPC7.[3]
Quantitative Data on this compound's TRPC6 Inhibitory Effects
The following table summarizes the quantitative data for the inhibitory effects of this compound and its derivatives on TRPC channels.
| Compound | Channel | Agonist | IC50 (µM) | Cell Type | Reference |
| This compound | TRPC6 | OAG | 2.04 | HEK hTRPC6-YFP | [4] |
| Larixyl Acetate | TRPC6 | OAG | 0.58 | HEK hTRPC6-YFP | [4] |
| Larixyl Acetate | TRPC3 | OAG | 6.38 | HEK hTRPC3-YFP | [4] |
| This compound | TRPC6 | GPCR agonists | 1.57 | HEK hTRPC6-YFP | [4] |
| Larixyl Acetate | TRPC6 | GPCR agonists | 0.65 | HEK hTRPC6-YFP | [4] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol (a diacylglycerol analog) GPCR agonists: a mix of carbachol, ATP, and thrombin
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature for both the proposed GPCR interaction and the established TRPC6 inhibition.
Co-Immunoprecipitation to Assess this compound's Effect on Gβγ Interaction (as described by Liao et al., 2022)
This protocol is for investigating whether this compound inhibits the interaction of the Gβγ subunit with its downstream effectors in fMLP-stimulated human neutrophils.
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and a Ficoll-Hypaque gradient.
-
Cell Lysis: Resuspend purified neutrophils in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-treatment and Stimulation: Pre-incubate neutrophils with this compound (at desired concentrations) or vehicle control for a specified time (e.g., 10 minutes) at 37°C. Subsequently, stimulate the cells with fMLP (e.g., 100 nM) for a short period (e.g., 30 seconds) to induce G-protein activation.
-
Immunoprecipitation:
-
Add an antibody specific for a Gβ subunit to the cell lysates and incubate overnight at 4°C with gentle rotation to form antibody-Gβ complexes.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for a further 2-4 hours at 4°C to capture the immune complexes.
-
Centrifuge to pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against a downstream effector of Gβγ (e.g., PLCβ2 or PI3Kγ) and a Gβ subunit (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Analysis: Quantify the band intensities to determine the amount of the downstream effector that co-immunoprecipitated with the Gβ subunit. A decrease in the co-immunoprecipitated effector in this compound-treated samples compared to the vehicle control would suggest that this compound interferes with the Gβγ-effector interaction.
Calcium Imaging Assay to Determine TRPC6 Inhibition (based on Urban et al., 2016)
This protocol is for measuring the inhibitory effect of this compound or its derivatives on TRPC6 channel activity using a cell-based calcium imaging assay.
-
Cell Culture and Transfection: Culture HEK293 cells stably expressing YFP-tagged human TRPC6 (HEK hTRPC6-YFP).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound, larixyl acetate, or vehicle control for a specified period.
-
TRPC6 Activation and Imaging:
-
Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Activate TRPC6 channels by adding a specific agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), or a cocktail of GPCR agonists that activate phospholipase C.
-
Record the changes in intracellular calcium concentration ([Ca2+]i) over time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (e.g., ratio of F340/F380 for Fura-2 or ΔF/F0 for Fluo-4) to represent the change in [Ca2+]i.
-
Determine the peak [Ca2+]i increase in response to the agonist for each concentration of the test compound.
-
Plot the percentage of inhibition of the agonist-induced calcium influx against the concentration of the this compound compound.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps in the co-immunoprecipitation workflow used to investigate protein-protein interactions.
Conclusion
The current body of scientific evidence presents a complex picture of this compound's pharmacological activity. While the initial hypothesis of its interaction with the GPCR signaling cascade via the Gβγ subunit is intriguing, the withdrawal of a conflicting study underscores the need for further independent validation to definitively establish this mechanism.
In contrast, the role of this compound and its derivatives as inhibitors of TRPC6 channels is more firmly established, with quantitative data supporting their potency and selectivity. This makes TRPC6 a more promising target for the therapeutic application of this compound-related compounds, particularly in diseases where TRPC6 channel dysfunction is implicated.
For researchers and drug development professionals, it is crucial to consider the entirety of the available evidence. Future investigations should aim to resolve the controversy surrounding the GPCR interaction and further explore the therapeutic potential of this compound and its analogs as TRPC6 inhibitors. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing and interpreting future studies in this area.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of Larixol: A Technical Guide for Researchers
For Immediate Release
Mass Spectrometry Data of Larixol
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.[1]
| Parameter | Value | Source |
| Precursor m/z | 323.9383773803711 | [1] |
| Precursor Type | [M+H]⁺ | [1] |
| Ionization Mode | Positive | [1] |
| Instrument Type | Linear Ion Trap | [1] |
| Top 5 Peaks (m/z) | 212.85 (100%) | [1] |
| 245.85 (100%) | [1] | |
| 197.87 (5.46%) | [1] | |
| 150.88 (4.50%) | [1] | |
| 185.84 (1.12%) | [1] |
Experimental Protocols
The following sections detail representative protocols for the acquisition of NMR and MS data for a diterpenoid such as this compound. These protocols are based on established methodologies for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for the structural elucidation of a novel or isolated diterpenoid involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
2.1.1. Sample Preparation
-
Sample Purity: Ensure the sample of the diterpenoid is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.1.2. NMR Data Acquisition
Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR (Proton NMR): Provides information on the number, environment, and coupling of protons.
-
¹³C NMR (Carbon NMR): Provides information on the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule.
2.2.1. Sample Preparation
-
Sample Solution: Prepare a dilute solution of the purified diterpenoid (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2.2.2. MS Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective soft ionization technique for diterpenoids.
-
Analysis Mode: Acquire data in both positive and negative ion modes to obtain comprehensive information.
-
Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation by identifying characteristic fragments of the molecule.
Workflow for Spectroscopic Analysis of a Natural Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.
References
Larixol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anti-inflammatory and ion channel modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. While promising, it is also crucial to acknowledge the existing research gaps and conflicting findings that warrant further investigation.
Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory effects, primarily through its modulation of neutrophil activity. Neutrophils are key players in the innate immune response, and their over-activation can lead to tissue damage.
Inhibition of Neutrophil Functions
Studies have shown that this compound can inhibit key functions of human neutrophils induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).
| Parameter | Inhibitor | IC50 (µM) | Reference |
| fMLP-induced Superoxide Anion Production | This compound | 1.98 ± 0.14 | [1][2] |
| fMLP-induced Cathepsin G Release | This compound | 2.76 ± 0.15 | [1][2] |
Mechanism of Action in Neutrophils: A Point of Contention
The precise mechanism by which this compound exerts its inhibitory effects on neutrophils is a subject of ongoing research and some debate.
One study suggests that this compound's anti-inflammatory action stems from its ability to interfere with the signaling cascade downstream of the fMLP receptor. Specifically, it is proposed that this compound targets the βγ subunit of the Gi-protein, thereby inhibiting the interaction with its downstream effectors like Src kinase and PLCβ.[1][2] This disruption leads to the attenuation of several subsequent signaling events, including Src kinase phosphorylation, ERK1/2, p38, and AKT phosphorylation, intracellular calcium mobilization, and PKC phosphorylation.[1][2][3]
However, a more recent study challenges this hypothesis.[4] This research indicates that this compound, sourced from two different commercial suppliers, did not inhibit neutrophil responses mediated through the formyl peptide receptors FPR1 and FPR2, which are coupled to Gαi containing G proteins.[4] This conflicting evidence highlights the need for further studies to elucidate the exact molecular targets of this compound in neutrophils.
Caption: Proposed mechanism of this compound's inhibitory action on fMLP-induced neutrophil signaling.
Experimental Protocols: Anti-inflammatory Assays
This assay measures the production of superoxide anions, a key reactive oxygen species generated by activated neutrophils.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Principle: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.
-
Procedure:
-
Neutrophils are pre-incubated with this compound at various concentrations.
-
Ferricytochrome c is added to the cell suspension.
-
Neutrophil activation is initiated by the addition of fMLP.
-
The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured over time using a spectrophotometer.
-
-
Data Analysis: The rate of superoxide production is calculated, and the IC50 value for this compound is determined.
This assay is used to measure changes in the concentration of intracellular free calcium ([Ca2+]i) following cell stimulation.[5][6][7][8][9]
-
Cell Preparation: Neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.
-
Assay Principle: The fluorescent dye exhibits a shift in its excitation or emission spectrum upon binding to free calcium.
-
Procedure:
-
Dye-loaded neutrophils are pre-incubated with this compound.
-
The cells are stimulated with fMLP.
-
Changes in fluorescence are monitored using a fluorescence spectrophotometer or a plate reader.
-
-
Data Analysis: The increase in intracellular calcium concentration is quantified and compared between control and this compound-treated cells.
TRPC6 Channel Inhibition
This compound and its derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.
Potency and Selectivity
Both this compound and its acetylated form, larixyl acetate, have been shown to block TRPC6 channels. Larixyl acetate, in particular, exhibits high potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity over TRPC3 | Selectivity over TRPC7 | Reference |
| This compound | TRPC6 | ~2.04 | - | - | [10] |
| Larixyl Acetate | TRPC6 | 0.1 - 0.6 | ~12-fold | ~5-fold | [11] |
Therapeutic Implications of TRPC6 Inhibition
The ability of this compound derivatives to inhibit TRPC6 suggests their potential in treating conditions where TRPC6 hyperactivity is a contributing factor.
A study using a mouse model of mild TBI demonstrated that in vivo treatment with larixyl acetate improved endothelial function, suggesting a protective role against TBI-induced systemic vascular dysfunction. The proposed mechanism involves the inhibition of TRPC6 channels, potentially activated by inflammatory mediators released after injury.
Caption: Experimental workflow for investigating the effects of larixyl acetate in a TBI model.
Experimental Protocol: Patch Clamp Electrophysiology for TRPC6 Inhibition
Patch clamp is a gold-standard technique for studying ion channel activity and the effects of pharmacological modulators.[12][13]
-
Cell Line: HEK293 cells stably expressing human TRPC6 channels are commonly used.
-
Assay Principle: This technique allows for the direct measurement of ionic currents flowing through the TRPC6 channels in the cell membrane.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The whole-cell configuration is established to control the intracellular solution and membrane potential.
-
TRPC6 channels are activated using a specific agonist (e.g., a diacylglycerol analog).
-
The effect of this compound or its derivatives on the agonist-induced current is measured.
-
-
Data Analysis: The inhibition of the TRPC6 current by the test compound is quantified to determine its potency (IC50).
Other Potential Therapeutic Applications: Areas for Future Research
While the anti-inflammatory and TRPC6 inhibitory effects of this compound are the most studied, preliminary evidence and traditional uses suggest other potential therapeutic avenues that warrant further investigation.
Antimicrobial Activity
A review on this compound and its acetate mentions antimicrobial activity as one of their biological properties. However, specific data on the spectrum of activity and minimum inhibitory concentrations (MICs) for pure this compound are scarce.
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14][15][16][17]
-
Principle: A serial dilution of the test compound (this compound) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Include positive (microorganism without this compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
Antioxidant Activity
The antioxidant potential of this compound has also been reported in a review, but quantitative data from specific assays are limited.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[18][19][20][21][22]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance is measured at 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Anti-Cancer Activity
The cytotoxic effects of this compound against cancer cell lines have been mentioned in a review, but specific studies detailing the types of cancer cells and the corresponding IC50 values are needed.
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[23][24][25][26][27]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Pharmacokinetics and Toxicity
Currently, there is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound. Such studies are crucial for the progression of any potential therapeutic candidate into preclinical and clinical development.
Recommended Future Studies
-
In vitro metabolism studies: Using liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.
-
In vivo pharmacokinetic studies: In animal models to determine key parameters such as bioavailability, half-life, and clearance.
-
Acute and chronic toxicity studies: In relevant animal models to establish the safety profile and identify any potential target organs of toxicity.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and diseases associated with TRPC6 channel dysfunction. The existing data on its inhibitory effects on neutrophil activation and TRPC6 channels are compelling. However, the conflicting reports on its precise anti-inflammatory mechanism and the limited information on its other potential biological activities, pharmacokinetics, and toxicity underscore the need for further rigorous investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. idexx.dk [idexx.dk]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. sites.ualberta.ca [sites.ualberta.ca]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Larixol Derivatives for Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Larixol derivatives and protocols for evaluating their enhanced potency as modulators of key biological targets. This compound, a labdane-type diterpene, and its derivatives have garnered significant interest for their therapeutic potential, particularly as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels and as modulators of neutrophil function.
This document offers detailed methodologies for the synthesis of potent this compound derivatives, protocols for relevant biological assays, and a summary of their reported activities. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.
Data Presentation: Potency of this compound Derivatives
The following table summarizes the inhibitory potency of this compound and several of its synthetic derivatives against the TRPC6 ion channel, a key target in various pathological conditions including focal segmental glomerulosclerosis (FSGS).[1]
| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference |
| This compound | TRPC6 | OAG-induced Ca2+ influx | ~2.0 | Preferential for TRPC6 over TRPC3 | Urban et al. |
| Larixyl Acetate | TRPC6 | OAG-induced Ca2+ influx | 0.26 | 12-fold selective over TRPC3 | [1] |
| Larixyl Carbamate | TRPC6 | Not specified | Potent inhibitor | Subtype-selective | [1] |
| Larixyl Methylcarbamate | TRPC6 | Not specified | 0.15 ± 0.06 | High subtype selectivity towards TRPC3 | [1] |
| Larixyl Hydrazide | TRPC6 | Not specified | Low µM | Blocks TRPC6 | [1] |
| Larixyl Methylcarbonate | TRPC6 | Not specified | Low µM | Potent blocker of TRPC6 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
The following protocols describe the synthesis of two key derivatives of this compound: Larixyl Acetate and Larixyl N-Methylcarbamate. These derivatives have shown enhanced potency and selectivity as TRPC6 inhibitors.
a) Protocol 1: Synthesis of Larixyl Acetate
This protocol describes the acetylation of the C6 hydroxyl group of this compound.
Materials:
-
(+)-Larixol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (+)-Larixol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Larixyl Acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
b) Protocol 2: Synthesis of Larixyl N-Methylcarbamate
This protocol details a two-step synthesis of Larixyl N-Methylcarbamate via an activated carbonyldiimidazole intermediate.[1]
Materials:
-
(+)-Larixol
-
1,1'-Carbonyldiimidazole (CDI)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: Step 1: Formation of the Imidazole-1-carboxylate Intermediate
-
Dissolve (+)-Larixol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the activated intermediate by TLC.
Step 2: Reaction with Methylamine
-
Cool the reaction mixture containing the imidazole-1-carboxylate intermediate to 0 °C.
-
Slowly add methylamine solution (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Larixyl N-Methylcarbamate.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of the synthesized this compound derivatives.
a) Protocol 3: Whole-Cell Patch-Clamp Assay for TRPC6 Inhibition
This protocol describes the electrophysiological assessment of TRPC6 channel inhibition in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC6).
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium and supplements
-
Poly-L-lysine coated glass coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micropipette puller
-
Microscope
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH.
-
1-oleoyl-2-acetyl-sn-glycerol (OAG) stock solution (TRPC6 activator)
-
This compound derivative stock solutions in DMSO
Procedure:
-
Cell Preparation: Plate HEK293-hTRPC6 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a ramp voltage protocol (e.g., -100 mV to +100 mV over 400 ms) every 5 seconds to elicit TRPC6 currents.
-
Establish a stable baseline current.
-
Activate TRPC6 channels by perfusing the cell with the external solution containing a known concentration of OAG (e.g., 50-100 µM).
-
Once a stable activated current is achieved, co-apply the this compound derivative at various concentrations.
-
Record the inhibition of the OAG-activated current by the derivative.
-
Wash out the derivative to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) from the voltage ramps.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative.
-
Construct a concentration-response curve and determine the IC50 value by fitting the data to a Hill equation.
-
b) Protocol 4: fMLP-Induced Superoxide Production in Human Neutrophils (Cytochrome c Reduction Assay)
This protocol measures the production of extracellular superoxide anions by neutrophils upon stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.
Materials:
-
Freshly drawn human venous blood from healthy donors
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Cytochrome c from equine heart
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Superoxide dismutase (SOD)
-
This compound derivative stock solutions in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using density gradient centrifugation followed by hypotonic lysis of remaining red blood cells.
-
Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the indicated order:
-
HBSS with Ca²⁺/Mg²⁺
-
Cytochrome c (final concentration 50-100 µM)
-
This compound derivative at various concentrations or vehicle (DMSO)
-
For control wells to confirm superoxide specificity, add SOD (final concentration 100 U/mL).
-
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
-
Neutrophil Stimulation and Measurement:
-
Add the neutrophil suspension to each well.
-
Initiate the reaction by adding fMLP to a final concentration of 1 µM.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 550 nm kinetically over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.
-
The SOD-inhibitable portion of the cytochrome c reduction represents superoxide production.
-
Determine the percentage of inhibition of fMLP-induced superoxide production by each concentration of the this compound derivative.
-
Calculate the IC50 value from the concentration-response curve.
-
c) Protocol 5: fMLP-Induced Elastase Release from Human Neutrophils
This protocol quantifies the release of the primary granule enzyme, elastase, from neutrophils upon stimulation with fMLP.
Materials:
-
Isolated human neutrophils (as in Protocol 4)
-
HBSS with Ca²⁺/Mg²⁺
-
Cytochalasin B
-
fMLP
-
This compound derivative stock solutions in DMSO
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Centrifuge for microplates
Procedure:
-
Neutrophil Preparation: Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Neutrophil suspension
-
This compound derivative at various concentrations or vehicle (DMSO)
-
-
Pre-incubate at 37 °C for 10 minutes.
-
Add Cytochalasin B (final concentration 5 µg/mL) to all wells and incubate for a further 5 minutes at 37 °C.
-
-
Stimulation and Enzyme Release:
-
Stimulate the neutrophils by adding fMLP (final concentration 1 µM).
-
Incubate the plate at 37 °C for 15 minutes.
-
Stop the reaction by placing the plate on ice and then centrifuge the plate at 400 x g for 5 minutes at 4 °C to pellet the cells.
-
-
Elastase Activity Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Incubate at 37 °C and monitor the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per minute), which is proportional to the amount of released elastase.
-
Determine the percentage of inhibition of fMLP-induced elastase release for each concentration of the this compound derivative.
-
Calculate the IC50 value from the concentration-response curve.
-
Mandatory Visualizations
General Synthetic Workflow for this compound Derivatives
Caption: General workflow for synthesizing potent this compound derivatives.
TRPC6 Signaling Pathway
Caption: Simplified TRPC6 signaling pathway and point of inhibition.
fMLP Signaling Pathway in Neutrophils
Caption: Key fMLP signaling events leading to neutrophil activation.
References
Protocol for the Extraction and Purification of Larixol from Larch Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a labdane-type diterpene found in the resin of larch trees (Larix species), has garnered significant interest in the scientific community. Research has highlighted its potential as a modulator of key signaling pathways, including the inhibition of G-protein-coupled receptor signaling in neutrophils and the selective inhibition of Transient Receptor Potential Canonical 6 (TRPC6) channels.[1][2] These activities suggest a therapeutic potential for this compound in inflammatory diseases and conditions associated with TRPC6 channel dysfunction. This document provides a comprehensive protocol for the extraction of this compound from larch resin, its subsequent purification, and an overview of its known biological activities and associated signaling pathways.
Data Presentation
The following table summarizes quantitative data related to the extraction of this compound and associated compounds from various parts of larch trees.
| Source Material | Extraction Method | Solvent(s) | Compound | Concentration / Yield | Reference |
| European Larch (Larix decidua) Oleoresin | Not Specified | Not Specified | This compound and Larixyl Acetate (combined) | ~40% of oleoresin | [3] |
| European Larch (Larix decidua) Heartwood | Hexane Extraction | Hexane | Larixyl Acetate | 2.0 - 2.5 mg/g of dry wood | [3] |
| European Larch (Larix decidua) Bark | n-Hexane Extraction | n-Hexane | This compound | 33.29% of extract | [1] |
| European Larch (Larix decidua) Wood | n-Hexane Extraction | n-Hexane | This compound | 4.85% of extract | [1] |
| Larch Dead Knotwood | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 7.06 mg/g of dried material | [4] |
| Larch Sound Knotwood | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 5.05 mg/g of dried material | [4] |
| Larch Wood (Sapwood/Heartwood mix) | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 2.46 mg/g of dried material | [4] |
Experimental Protocols
Part 1: Extraction of Crude this compound from Larch Resin
This protocol details two methods for the extraction of a crude this compound-containing fraction from larch material. Method A employs Accelerated Solvent Extraction (ASE) for a more rapid and efficient extraction, while Method B outlines a conventional solvent extraction.
Materials:
-
Larch resin (oleoresin), heartwood, or knots (dried and ground to a fine powder)
-
Hexane (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Deionized Water
-
Accelerated Solvent Extractor (ASE) system (for Method A)
-
Soxhlet extractor or round-bottom flask with reflux condenser (for Method B)
-
Rotary evaporator
-
Filter paper
Method A: Accelerated Solvent Extraction (ASE)
This method is adapted from the procedure described for the extraction of larch wood residues.[4]
-
Sample Preparation: Fill the extraction cell of the ASE system with dried, powdered larch material.
-
Hexane Extraction:
-
Set the solvent to hexane.
-
Set the extraction temperature to 90°C.
-
Set the pressure to 13.8 MPa.
-
Perform two static extraction cycles of 5 minutes each.
-
Collect the hexane extract.
-
-
Acetone/Water Extraction (Optional, for polar compounds):
-
Following the hexane extraction, switch the solvent to a 95:5 (v/v) mixture of acetone and water.
-
Set the extraction temperature to 100°C.
-
Maintain the pressure at 13.8 MPa.
-
Perform two static extraction cycles of 5 minutes each.
-
Collect the acetone/water extract separately. Note: this compound is primarily found in the initial lipophilic (hexane) extract.
-
-
Solvent Removal: Concentrate the collected hexane extract using a rotary evaporator to obtain the crude lipophilic extract.
Method B: Conventional Solvent Extraction
-
Setup: Place the dried, powdered larch material into a cellulose thimble for Soxhlet extraction, or directly into a round-bottom flask for maceration/reflux.
-
Extraction:
-
Add hexane to the flask, ensuring the material is fully submerged (a starting ratio of 1:10 w/v of material to solvent is recommended).
-
For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
For maceration with reflux, heat the mixture to the boiling point of hexane and maintain reflux for 4-6 hours with continuous stirring.
-
-
Filtration: After extraction, cool the mixture and filter it through filter paper to remove solid plant material.
-
Solvent Removal: Remove the hexane from the filtrate using a rotary evaporator to yield the crude lipophilic extract.
Part 2: Purification of this compound
This part of the protocol describes the purification of this compound from the crude extract obtained in Part 1. It involves an optional saponification step to convert larixyl acetate to this compound, followed by column chromatography.
Materials:
-
Crude lipophilic larch extract
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M
-
Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh)
-
Solvents for chromatography: Hexane, Ethyl Acetate, Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Protocol:
-
Saponification of Larixyl Acetate (Optional):
-
The crude extract contains both this compound and its acetylated form, larixyl acetate. To increase the yield of this compound, the acetate can be hydrolyzed.
-
Dissolve the crude extract in ethanol.
-
Add a solution of KOH in ethanol (e.g., 10% w/v) and reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC until the spot corresponding to larixyl acetate disappears.
-
After cooling, neutralize the reaction mixture with 1M HCl.
-
Remove the ethanol by rotary evaporation. The resulting residue can then be partitioned between water and a non-polar solvent like ethyl acetate to recover the this compound.
-
-
Column Chromatography:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude (or saponified) extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/chloroform mixture) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for separating diterpenes is a gradient of chloroform in hexane, followed by a gradient of methanol in chloroform.
-
Example Gradient: Start with 100% hexane, then gradually increase the proportion of chloroform, and finally introduce methanol. The exact gradient should be optimized based on TLC analysis of the crude extract.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
This compound Identification: Spot the collected fractions on a TLC plate alongside a this compound standard (if available). Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).
-
Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
-
-
Recrystallization (Optional Final Purification):
-
The purified this compound can be further purified by recrystallization.
-
Dissolve the this compound in a minimal amount of a hot solvent in which it is soluble.
-
Slowly cool the solution to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Note: The ideal recrystallization solvent for this compound needs to be determined empirically. A good starting point would be to test solvents like methanol, ethanol, or acetone.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
1. This compound Inhibition of fMLP-induced Neutrophil Activation
This compound has been shown to inhibit superoxide anion production and chemotaxis in neutrophils stimulated by N-formylmethionyl-leucyl-phenylalanine (fMLP). It is proposed to act by disrupting the interaction of the βγ subunits of the Gi-protein with its downstream effectors.[1]
Caption: this compound's proposed mechanism of inhibiting fMLP signaling.
2. This compound and Larixyl Acetate as TRPC6 Inhibitors
This compound and its acetate are identified as selective inhibitors of the TRPC6 ion channel. Inhibition of TRPC6 can modulate downstream signaling pathways, such as the mTOR pathway, which is implicated in cellular processes like autophagy and apoptosis.
Caption: Inhibition of the TRPC6 signaling pathway by this compound.
Note on Conflicting Evidence: It is important to note that while some studies suggest this compound inhibits G-protein signaling, a recent study has presented conflicting evidence, suggesting that commercially sourced this compound does not inhibit neutrophil responses mediated through Gαi-coupled receptors like FPR1 and FPR2.[5][6] Further research is needed to clarify these discrepancies.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Larch Wood Residues Valorization through Extraction and Utilization of High Value-Added Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
Application Notes and Protocols for Utilizing Larixol in Patch-Clamp Studies of TRPC6 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function.[1] Dysregulation of TRPC6 activity has been implicated in a range of pathologies such as kidney disease, cardiac hypertrophy, and pulmonary hypertension.[2][3] This makes TRPC6 a compelling target for drug discovery and development.
Larixol, a labdane-type diterpene derived from larch resin, and its acetylated form, larixyl acetate, have been identified as potent and selective inhibitors of TRPC6 channels.[3][4] These compounds offer a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC6. This document provides detailed application notes and protocols for the use of this compound in patch-clamp studies to characterize its effects on TRPC6 channel activity.
Data Presentation
The following tables summarize the quantitative data available for this compound and its derivatives on TRPC channels, providing a basis for experimental design.
Table 1: Inhibitory Activity of this compound and Larixyl Acetate on TRPC Channels
| Compound | Channel | IC50 (µM) | Method | Reference |
| This compound | TRPC6 | ~2.04 | Ca2+ influx assay | [5] |
| Larixyl Acetate | TRPC6 | 0.1 - 0.6 | Ca2+ influx assay | [3][4] |
| Larixyl Acetate | TRPC6 (inward current) | 0.13 | Whole-cell patch-clamp | [6] |
| Larixyl Acetate | TRPC6 (outward current) | 0.12 | Whole-cell patch-clamp | [6] |
| Larixyl Acetate | TRPC3 | 6.38 | Ca2+ influx assay | [5] |
Table 2: Selectivity of Larixyl Acetate
| Comparison | Selectivity Fold | Reference |
| TRPC6 vs. TRPC3 | ~12-fold | [3][4] |
| TRPC6 vs. TRPC7 | ~5-fold | [3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving TRPC6 and a typical experimental workflow for patch-clamp studies.
Experimental Protocols
This section provides a detailed protocol for investigating the inhibitory effects of this compound on TRPC6 channels using the whole-cell patch-clamp technique.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 (hTRPC6) are recommended. These cells provide a robust and reliable system for studying TRPC6 currents in isolation.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPC6 expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: For patch-clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy access to individual cells.
Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 2 MgCl2, 5 EGTA, 1.5 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (OAG) is a commonly used agonist to activate TRPC6 channels. Prepare a stock solution in DMSO.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.
-
Acquire and record the currents using an appropriate amplifier and data acquisition software.
-
-
TRPC6 Current Activation and Inhibition:
-
Record the baseline current before applying any agonist.
-
Activate TRPC6 channels by applying OAG (e.g., 50-100 µM) to the bath solution. A characteristic outwardly rectifying current should develop.[6]
-
Once a stable TRPC6 current is established, apply this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the bath solution in the continued presence of OAG.
-
Record the inhibition of the TRPC6 current at each this compound concentration.
-
Perform a washout with the OAG-containing solution to check for reversibility of the inhibition.
-
Data Analysis
-
Leak Subtraction: If necessary, perform offline leak subtraction to isolate the TRPC6-mediated currents.
-
Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to generate I-V curves before and after the application of this compound.
-
Quantification of Inhibition: Measure the peak inward and outward current amplitudes at specific voltages (e.g., -80 mV and +80 mV) in the presence of different concentrations of this compound.
-
Dose-Response Curve: Plot the percentage of current inhibition as a function of the this compound concentration. Fit the data to a Hill equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TRPC6 current.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TRPC6 channels. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in patch-clamp studies. By following these methodologies, scientists can further elucidate the role of TRPC6 in health and disease, and potentially advance the development of novel therapeutics targeting this important ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple regulation by calcium of murine homologues of transient receptor potential proteins TRPC6 and TRPC7 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Larixol's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory properties of Larixol, a diterpene of interest. The protocols detailed below are designed to enable researchers to investigate its mechanism of action and quantify its inhibitory potential on key inflammatory pathways.
Overview of this compound's Anti-Inflammatory Activity
This compound has been investigated for its potential to modulate inflammatory responses, primarily in human neutrophils. Studies suggest that its mechanism of action may involve the inhibition of G-protein-coupled receptor (GPCR) signaling. Specifically, this compound has been reported to inhibit fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of the Gi-protein associated with the fMLP receptor.[1][2] This interference is thought to attenuate downstream signaling cascades involving Src kinases, ERK1/2, p38, and AKT phosphorylation.[1][2] Furthermore, inhibitory effects on intracellular calcium mobilization, PKC phosphorylation, and p47phox translocation have been noted.[1][2]
However, it is important to note that there are conflicting findings in the literature. One study suggests that this compound does not inhibit Gαi containing G proteins and lacks an effect on signaling mediated by formyl peptide receptors in human neutrophils.[3] Therefore, a thorough investigation using a panel of in vitro assays is recommended to fully characterize the anti-inflammatory profile of this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's inhibitory effects on neutrophil functions.
| Assay Target | Cell Type | Stimulant | IC50 Value (µM) | Reference |
| Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | [1][2] |
| Cathepsin G Release | Human Neutrophils | fMLP (0.1 µM) | 2.76 ± 0.15 | [1][2] |
Experimental Protocols
Neutrophil Function Assays
Principle: This assay measures the production of superoxide anions, a key component of the neutrophil respiratory burst, using the reduction of cytochrome c.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Assay:
-
Add cytochrome c (e.g., 1 mg/mL) to the cell suspension.
-
Stimulate the neutrophils with 0.1 µM fMLP.
-
Incubate for 10 minutes at 37°C.
-
-
Measurement: Measure the change in absorbance at 550 nm using a spectrophotometer. The amount of superoxide anion produced is calculated from the molar extinction coefficient of reduced cytochrome c.
-
Data Analysis: Calculate the percentage inhibition of superoxide production by this compound compared to the vehicle control and determine the IC50 value.
Principle: This assay assesses the ability of neutrophils to migrate along a chemical gradient, a crucial process in the inflammatory response.
Protocol:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in section 3.1.1.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3 µm pore size).
-
Assay Setup:
-
Add a chemoattractant solution (e.g., 10 nM fMLP) to the lower wells of the chamber.
-
Pre-incubate neutrophils with different concentrations of this compound or vehicle control.
-
Place the treated neutrophil suspension in the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60 minutes.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Determine the percentage inhibition of chemotaxis by this compound compared to the vehicle control.
Pro-inflammatory Mediator and Enzyme Assays
Principle: These cell-free assays measure the ability of this compound to inhibit the activity of COX-1, COX-2, and 5-LOX, enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[4][5]
Protocol (General):
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1/COX-2 or soybean/potato 5-LOX.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor (for COX), and various concentrations of this compound or a known inhibitor (e.g., indomethacin for COX, zileuton for 5-LOX).
-
Initiation: Start the reaction by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).
-
Detection:
-
COX: Measure the oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
LOX: Monitor the formation of the hydroperoxy derivative by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for this compound.
Principle: This cell-based assay quantifies the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) in appropriate media.
-
Treatment: Seed the cells in multi-well plates and pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound and determine the IC50 values.
Signaling Pathway Analysis
Principle: This assay determines if this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[6][7]
Protocol:
-
Cell Culture and Treatment: Use a cell line with an NF-κB reporter gene (e.g., HEK293-NF-κB-luciferase) or a relevant inflammatory cell line (e.g., RAW 264.7). Pre-treat the cells with this compound.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Detection Methods:
-
Reporter Gene Assay: Measure the luciferase activity in cell lysates.
-
Western Blot: Analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in whole-cell lysates. Also, analyze the nuclear translocation of p65 by probing nuclear extracts.
-
Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus using fluorescence microscopy.
-
-
Data Analysis: Quantify the reduction in NF-κB activation in this compound-treated cells compared to the control.
Principle: This assay investigates the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, p38, JNK), which is often activated during inflammation.[8][9][10]
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages or human neutrophils). Pre-treat with this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, fMLP for neutrophils).
-
Western Blot Analysis:
-
Lyse the cells at different time points after stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated forms of ERK1/2, p38, and JNK.
-
Re-probe with antibodies for the total forms of these proteins to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of each MAPK.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibitory mechanism of this compound on the fMLP-induced signaling pathway in neutrophils.
Caption: Experimental workflow for assessing the effect of this compound on pro-inflammatory cytokine production.
Caption: Overview of NF-κB and MAPK signaling pathways as potential targets for this compound's anti-inflammatory action.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-inflammatory activity of larch (Larix decidua L.) sawdust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway [mdpi.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Larixol as a Chemical Probe for Studying TRPC Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Larixol and its derivative, larixyl acetate, as selective chemical probes for the study of Transient Receptor Potential Canonical (TRPC) channels, with a particular focus on TRPC6. This document includes detailed experimental protocols and data presentation to facilitate the use of these natural compounds in research and drug discovery.
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling in various cell types. Their involvement in numerous physiological and pathophysiological processes, including smooth muscle contraction, neuronal function, and kidney disease, makes them attractive targets for therapeutic intervention. This compound, a labdane-type diterpene isolated from larch resin, and its acetylated form, larixyl acetate, have been identified as potent and selective inhibitors of the TRPC3/6/7 subfamily, with a pronounced preference for TRPC6.[1][2] This makes them valuable tools for elucidating the specific functions of these channels.
Mechanism of Action
This compound and larixyl acetate act as blockers of Ca2+ entry and ionic currents mediated by TRPC6 channels.[1][2] Their inhibitory effect is particularly pronounced on channels activated by diacylglycerol (DAG) or through G-protein coupled receptor (GPCR) stimulation of the phospholipase C (PLC) pathway.[1][2] Electrophysiological studies have shown that larixyl acetate concentration-dependently blocks both inward and outward currents through TRPC6 without a significant voltage dependence.
Applications
This compound and larixyl acetate can be employed in a variety of experimental contexts to probe the function of TRPC6 channels:
-
In Vitro Channel Characterization: Studying the biophysical properties and modulation of recombinant TRPC6 channels expressed in heterologous systems like HEK293 cells.
-
Cellular Signaling Studies: Investigating the role of TRPC6 in intracellular calcium signaling in response to various stimuli in primary cells, such as smooth muscle cells.
-
Physiological and Pathophysiological Studies: Examining the contribution of TRPC6 to physiological processes like hypoxic pulmonary vasoconstriction and in disease models, for instance, neuropathic pain.[1][3]
-
Drug Screening: Serving as a reference compound in high-throughput screening assays for novel modulators of TRPC channels.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Larixyl Acetate on TRPC Channels
| Channel Subtype | IC50 (µM) | Experimental System | Notes |
| TRPC6 | 0.1 - 0.6 | Recombinant human TRPC6 in HEK293 cells | Potent inhibition of DAG-activated channels.[1][2] |
| TRPC3 | ~1.4 | Recombinant human TRPC3 in HEK293 cells | Approximately 12-fold less sensitive than TRPC6.[1] |
| TRPC7 | Not specified | Recombinant human TRPC7 in HEK293 cells | Approximately 5-fold less sensitive than TRPC6.[1][2] |
| TRPV/TRPM | No significant inhibition | Various recombinant channels in HEK293 cells | Demonstrates selectivity against more distantly related TRP channels.[1][2] |
Table 2: In Vivo Efficacy of Larixyl Acetate
| Experimental Model | Compound | Dose | Effect |
| Rat Neuropathic Pain | Larixyl Acetate | 13.43 µM (ED50, intrathecal) | Dose-dependent inhibition of mechanical allodynia.[3] |
| Isolated Mouse Lung | Larixyl Acetate | 5 µM | Prevention of acute hypoxia-induced vasoconstriction.[1][2] |
Signaling Pathways and Workflows
Figure 1: GPCR-PLC signaling pathway leading to TRPC6 activation and its inhibition by this compound.
References
Measuring Larixol's Inhibition of fMLP-Induced Superoxide Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring the inhibitory effect of Larixol on N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils. This compound, a diterpene extracted from Euphorbia formosana, has been identified as a potential inhibitor of neutrophil activation.[1][2] Over-activation of neutrophils is implicated in various inflammatory diseases, making the modulation of their activity a key therapeutic target.[1][2] fMLP, a potent chemoattractant, stimulates neutrophils through G-protein coupled receptors (GPCRs), leading to a respiratory burst characterized by the production of superoxide radicals by the NADPH oxidase complex.[3][4] This document outlines the signaling pathways involved, provides step-by-step protocols for two common superoxide detection assays, and presents data on this compound's inhibitory activity. It also addresses conflicting reports on this compound's efficacy, offering a balanced perspective for researchers.
Introduction
Neutrophils are crucial components of the innate immune system, providing the first line of defense against pathogens.[5] Upon stimulation by chemoattractants like fMLP, neutrophils undergo a series of coordinated responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), collectively known as the respiratory burst.[4][5] The primary ROS produced is the superoxide anion (O₂⁻), generated by the multi-subunit enzyme NADPH oxidase.[4] While essential for host defense, excessive or prolonged neutrophil activation and superoxide production can lead to tissue damage and contribute to the pathogenesis of inflammatory diseases.[1]
This compound has been investigated for its anti-inflammatory properties. One study reported that this compound inhibits fMLP-induced superoxide production in human neutrophils in a concentration-dependent manner.[1][2] The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules of the fMLP receptor.[1][2] However, a more recent study from a different research group reported that this compound from two different commercial sources did not inhibit fMLP-mediated neutrophil responses, highlighting the need for careful experimental validation.[6]
These application notes provide researchers with the necessary protocols to independently assess the inhibitory potential of this compound on fMLP-induced superoxide production.
Signaling Pathways
The fMLP-induced signaling cascade leading to superoxide production is a complex process initiated by the binding of fMLP to its G-protein coupled receptor (GPCR) on the neutrophil surface.[4][7] This activates the heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits.[1] These subunits trigger multiple downstream signaling pathways, including the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][7] This, in turn, leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[3][7] Concurrently, pathways involving Src kinases, phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinases (MAPKs) are activated.[1][7] These signaling events converge on the assembly and activation of the NADPH oxidase complex at the plasma membrane, which is responsible for the production of superoxide.[4] this compound is suggested to interfere with the interaction of the Gβγ subunit with its downstream effectors.[1][2]
Caption: fMLP signaling pathway leading to superoxide production and the proposed site of this compound inhibition.
Experimental Protocols
A. Isolation of Human Neutrophils
Materials:
-
Anticoagulated (e.g., with EDTA) whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Red blood cell lysis buffer
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Centrifuge
Protocol:
-
Dilute anticoagulated whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in PBS and add Dextran T-500 solution to sediment erythrocytes for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Lyse contaminating red blood cells by resuspending the pellet in ice-cold red blood cell lysis buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in HBSS with Ca²⁺ and Mg²⁺.
-
Determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
B. Measurement of Superoxide Production
Two common methods for quantifying superoxide production are the lucigenin-based chemiluminescence assay and the cytochrome c reduction assay.
This is a highly sensitive method for detecting superoxide.[8][9][10][11]
Materials:
-
Isolated human neutrophils
-
This compound (in a suitable solvent, e.g., DMSO)
-
fMLP
-
Lucigenin
-
HBSS with Ca²⁺ and Mg²⁺
-
Luminometer or plate reader with chemiluminescence detection
Protocol:
-
Prepare a working solution of this compound at various concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
In a 96-well white microplate, add isolated neutrophils (e.g., 2 x 10⁵ cells/well).
-
Add different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Add lucigenin to each well to a final concentration of 100-200 µM.[10]
-
Initiate the reaction by adding fMLP to a final concentration of 0.1 µM.[1]
-
Immediately measure the chemiluminescence signal at 37°C over a period of 5-10 minutes, with readings taken every 30-60 seconds.
-
The data can be expressed as the peak chemiluminescence, the area under the curve, or the rate of superoxide production.
-
Calculate the percentage inhibition of superoxide production by this compound relative to the vehicle-treated control.
This spectrophotometric assay measures the reduction of cytochrome c by superoxide.[12][13][14]
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD) as a control for specificity
-
HBSS with Ca²⁺ and Mg²⁺
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Protocol:
-
Prepare a working solution of this compound at various concentrations.
-
In a 96-well clear microplate, add isolated neutrophils (e.g., 5 x 10⁵ cells/well).
-
Add different concentrations of this compound or vehicle control and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
To control wells, add SOD (e.g., 50 units/mL) to confirm that the measured reduction is due to superoxide.
-
Add cytochrome c to each well to a final concentration of 50-100 µM.
-
Initiate the reaction by adding fMLP to a final concentration of 0.1 µM.
-
Immediately measure the absorbance at 550 nm at 37°C kinetically over 10-15 minutes.
-
Calculate the amount of superoxide produced using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).[15] The rate of superoxide production is determined from the linear portion of the absorbance curve.
-
The SOD-inhibitable portion represents the superoxide-dependent reduction of cytochrome c.
-
Calculate the percentage inhibition by this compound.
Caption: General experimental workflow for measuring this compound's inhibition of fMLP-induced superoxide production.
Data Presentation
The inhibitory effect of this compound on fMLP-induced superoxide production should be presented in a clear and quantitative manner. A dose-response curve is typically generated to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Inhibition of fMLP-Induced Superoxide Production by this compound
| This compound Concentration (µM) | Superoxide Production (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 92.3 | ± 4.8 |
| 0.5 | 75.1 | ± 6.1 |
| 1.0 | 60.5 | ± 5.5 |
| 2.0 | 49.8 | ± 4.9 |
| 5.0 | 28.7 | ± 3.7 |
| 10.0 | 15.4 | ± 2.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Based on one study, this compound inhibited fMLP (0.1 µM)-induced superoxide anion production with an IC₅₀ of 1.98 ± 0.14 µM.[1][2]
Discussion and Considerations
-
Contradictory Findings: It is crucial to acknowledge the conflicting reports on this compound's efficacy.[1][2][6] The reasons for these discrepancies are not yet clear but could be related to the source and purity of this compound, variations in experimental protocols, or differences in the handling of neutrophils. Researchers should aim to source this compound from a reputable supplier and consider testing batches from different sources if inconsistencies arise.
-
Specificity of Inhibition: To ensure that this compound is not simply acting as a general antioxidant or a non-specific inhibitor of cellular processes, control experiments are essential. For instance, its effect on superoxide production induced by other stimuli, such as phorbol myristate acetate (PMA), which directly activates PKC, can be tested. One study found that this compound did not inhibit PMA-induced superoxide production, suggesting a specific action on the fMLP signaling pathway.[1][2]
-
Assay Limitations: Both the lucigenin and cytochrome c assays have their limitations. Lucigenin can undergo redox cycling, potentially leading to an overestimation of superoxide production, although this is debated.[9][11] The cytochrome c assay can be affected by the presence of other reducing agents or by the reoxidation of reduced cytochrome c by hydrogen peroxide.[16] The inclusion of appropriate controls, such as SOD, is therefore critical.
-
Neutrophil Viability: It is important to assess the viability of neutrophils after treatment with this compound to ensure that the observed inhibition of superoxide production is not due to cytotoxicity. This can be done using methods like the Trypan blue exclusion assay or an MTT assay.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the inhibitory effects of this compound on fMLP-induced superoxide production in neutrophils. By following these detailed methodologies and considering the potential for conflicting results, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of this compound in inflammatory diseases. The use of standardized assays and careful data analysis will be key to resolving the current discrepancies in the literature and advancing our understanding of this compound's mechanism of action.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Priming of the neutrophil respiratory burst: role in host defense and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of reduced cytochrome c by hydrogen peroxide. Implications for superoxide assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Larixol-Based Compounds for Drug Discovery
These application notes provide a comprehensive overview of the development of larixol and its derivatives as promising candidates for drug discovery, with a primary focus on their role as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Biological Rationale
This compound is a labdane-type diterpenoid naturally found in the oleoresin of conifers, particularly the European larch (Larix decidua)[1][2]. It has emerged as a valuable lead structure in medicinal chemistry due to its biological activities. The primary focus of this compound-based drug discovery has been the modulation of the TRPC6 channel, a cation channel implicated in various pathophysiological processes.
Gain-of-function mutations in the gene encoding TRPC6 are linked to focal segmental glomerulosclerosis (FSGS), a kidney disease that can lead to renal failure[1]. Furthermore, TRPC6 is involved in mediating pathophysiological responses in pulmonary diseases[3]. Consequently, the discovery of potent and selective TRPC6 inhibitors represents a promising therapeutic strategy for these conditions. This compound and its semi-synthetic derivatives have demonstrated significant potential as selective blockers of this channel[3][4].
Mechanism of Action: TRPC6 Inhibition
The principal mechanism of action for this compound-based compounds is the inhibition of the TRPC6 cation channel. TRPC6 is activated by diacylglycerol (DAG) in a protein kinase C (PKC)-independent manner, leading to calcium (Ca²⁺) influx and cellular depolarization[1]. This compound derivatives physically block this channel, preventing the influx of calcium and mitigating the downstream cellular effects.
Caption: this compound compounds inhibit the DAG-activated TRPC6 channel, blocking Ca²⁺ influx.
While TRPC6 inhibition is the most well-documented mechanism, some studies have explored other potential activities. One report suggested this compound could inhibit fMLP-induced superoxide production in neutrophils by targeting the βγ subunit of Gi-proteins[5]. However, a subsequent study using this compound from two different commercial sources did not replicate these findings, concluding it lacks inhibitory effect on neutrophil responses mediated through FPR1 and other Gαi/Gαq coupled receptors[6]. This highlights the importance of rigorous validation in drug discovery.
Quantitative Data: Potency and Selectivity
Structure-activity relationship (SAR) studies have led to the synthesis of several this compound derivatives with improved potency and selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7. The data below summarizes the inhibitory concentrations (IC₅₀) for key compounds.
| Compound | Target | IC₅₀ (µM) | Selectivity vs. TRPC3 | Reference(s) |
| This compound | TRPC6 | ~1-3 | ~12-fold | [3][4] |
| Larixyl Acetate | TRPC6 | 0.1 - 0.6 | ~12-fold | [1][3][4] |
| Larixyl Carbamate | TRPC6 | Potent Blocker | Subtype-selective | [1] |
| Larixyl Methylcarbamate | TRPC6 | 0.15 ± 0.06 | High (No complete TRPC3 inhibition up to 50 µM) | [1] |
| Larixyl Methylcarbonate | TRPC6 | Low µM | Potent Blocker | [1] |
| Larixyl Hydrazide | TRPC6 | Low µM | Potent Blocker | [1] |
Note: IC₅₀ values can vary based on experimental conditions and assay type.
Drug Discovery Workflow
The development of novel this compound-based drug candidates follows a standard drug discovery pipeline, beginning with the natural product lead and progressing through chemical modification and biological testing.
Caption: Workflow for developing this compound-based compounds from isolation to in vivo testing.
SAR studies indicate that modifications at the hydroxyl groups are key to modulating activity[7]. For instance, the conversion of the C6-hydroxyl group to an acetate (larixyl acetate) or methylcarbamate significantly enhances potency against TRPC6[1]. Conversely, the introduction of bulky side chains has been shown to diminish bioactivity[1].
Experimental Protocols
Protocol 1: General Synthesis of Larixyl Carbamate Derivatives
This protocol outlines a general method for synthesizing larixyl carbamate derivatives, a class of compounds that has shown high potency and selectivity for TRPC6. This method utilizes an active ester intermediate.
Principle: This synthesis involves the activation of the C6-hydroxyl group of this compound with 1,1'-carbonyldiimidazole (CDI) to form an active imidazole-carboxylate ester. This intermediate readily reacts with a primary or secondary amine to yield the desired carbamate derivative[1].
Materials:
-
(+)-Larixol
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired amine (e.g., methylamine, dimethylamine)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve (+)-Larixol (1 equivalent) in anhydrous solvent under an inert atmosphere.
-
Add CDI (1.1-1.5 equivalents) to the solution in a portion-wise manner at room temperature.
-
Stir the reaction mixture for 1-4 hours until the formation of the active ester is complete (monitor by TLC).
-
In a separate flask, dissolve the desired amine (1.5-2.0 equivalents) in the anhydrous solvent.
-
Slowly add the amine solution to the reaction mixture containing the this compound-CDI intermediate.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: In Vitro TRPC6 Inhibition (Calcium Influx) Assay
This protocol describes a cell-based fluorescence assay to quantify the inhibitory effect of this compound compounds on TRPC6 channel activity.
Principle: HEK293 cells stably expressing human TRPC6 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The channel is activated by an agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG), causing an influx of extracellular calcium, which results in a measurable increase in fluorescence. The ability of a test compound to reduce this fluorescence increase is a measure of its inhibitory activity[4].
Materials:
-
HEK293 cell line stably expressing human TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS, Geneticin for selection)
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
OAG (TRPC6 agonist)
-
This compound-based test compounds dissolved in DMSO
-
Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 488 nm/525 nm) and automated injection capability.
Procedure:
-
Cell Plating: Seed the TRPC6-HEK293 cells into a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS containing the this compound test compounds at various concentrations (prepare serial dilutions). Include vehicle control (DMSO) and positive control (known TRPC6 inhibitor) wells. Incubate for 10-20 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the reader to record a baseline fluorescence signal for 30-60 seconds.
-
Agonist Stimulation: Using the plate reader's injector, add a solution of OAG (e.g., final concentration of 50-100 µM) to stimulate TRPC6 activation.
-
Continue recording the fluorescence signal for another 3-5 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the peak fluorescence intensity after agonist addition and normalize it to the baseline fluorescence (F/F₀). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Larixol: A Tool for Investigating Neutrophil Chemotaxis and Degranulation
Application Notes and Protocols for Researchers
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their primary functions include chemotaxis, the directed migration towards inflammatory stimuli, and degranulation, the release of antimicrobial proteins and proteases from intracellular granules to combat pathogens. The N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a G-protein coupled receptor (GPCR), is a potent chemoattractant receptor on neutrophils. Larixol, a diterpene extracted from the root of Euphorbia formosana, has been investigated for its effects on these crucial neutrophil functions. These application notes provide an overview of this compound's reported mechanism of action, protocols for studying its effects on neutrophil chemotaxis and degranulation, and a discussion of the current scientific understanding of its efficacy.
Mechanism of Action
This compound has been reported to inhibit fMLP-induced neutrophil superoxide anion production, chemotaxis, and degranulation.[1][2][3] The proposed mechanism of action involves the disruption of the signaling cascade downstream of the fMLP receptor. Specifically, this compound is suggested to interfere with the interaction of the βγ subunits of the Gi-protein with its downstream effectors, such as Src kinase and phospholipase Cβ (PLCβ).[1][2][3] This interruption leads to the attenuation of subsequent signaling events, including the phosphorylation of Src kinase, ERK1/2, p38, and AKT, as well as a reduction in intracellular calcium mobilization.[1][2][3]
It is important to note that while initial studies have demonstrated these inhibitory effects, a subsequent study using this compound from two different commercial sources did not observe an inhibitory effect on neutrophil responses mediated by the fMLP receptor (FPR1) or the related formyl peptide receptor 2 (FPR2).[4][5][6] This suggests that the previously reported inhibitory effects might be attributable to other compounds present in the root extract of Euphorbia formosana rather than this compound itself.[4][5] Researchers should consider these conflicting findings when designing and interpreting experiments with this compound.
Data Presentation
The following table summarizes the quantitative data from studies reporting the inhibitory effects of this compound on fMLP-induced neutrophil functions.
| Parameter | Inhibitor | Stimulant | IC50 (µM) | Reference |
| Superoxide Anion Production | This compound | fMLP (0.1 µM) | 1.98 ± 0.14 | [1][2][3] |
| Cathepsin G Release (Degranulation) | This compound | fMLP (0.1 µM) | 2.76 ± 0.15 | [1][2][3] |
Experimental Protocols
Detailed methodologies for investigating the effects of this compound on neutrophil chemotaxis and degranulation are provided below.
Protocol 1: Neutrophil Chemotaxis Assay (Transwell Assay)
This protocol outlines a widely used method for assessing the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
HBSS (Hank's Balanced Salt Solution) with and without Ca²⁺/Mg²⁺
-
Chemotaxis chambers (e.g., 24-well plates with 3 or 5 µm pore size polycarbonate membranes)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
This compound
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.
-
Cell Labeling: Incubate the isolated neutrophils with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions. After incubation, wash the cells to remove excess dye and resuspend them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
This compound Pre-treatment: Incubate the Calcein-AM labeled neutrophils with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add fMLP (chemoattractant) at a final concentration of 10 nM to the lower wells of the chemotaxis chamber.
-
Add HBSS with Ca²⁺/Mg²⁺ (negative control) to other lower wells.
-
Place the porous membrane inserts into the wells.
-
Add the pre-treated neutrophil suspension (100 µL) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of migration relative to the total number of cells added.
-
Protocol 2: Neutrophil Degranulation Assay (Elastase Release)
This protocol measures the release of elastase, an enzyme stored in the azurophilic granules of neutrophils, as an indicator of degranulation.
Materials:
-
Isolated human neutrophils (as described in Protocol 1)
-
HBSS with Ca²⁺/Mg²⁺
-
Cytochalasin B
-
fMLP
-
This compound
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Preparation: Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.
-
This compound and Cytochalasin B Pre-treatment:
-
Pre-warm the neutrophil suspension to 37°C.
-
Add various concentrations of this compound (or vehicle control) to the cell suspension and incubate for 15 minutes at 37°C.
-
Add Cytochalasin B (to enhance degranulation) to a final concentration of 5 µg/mL and incubate for a further 5 minutes at 37°C.
-
-
Stimulation: Add fMLP to a final concentration of 100 nM to stimulate degranulation. For a negative control, add buffer instead of fMLP.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Supernatant Collection: Place the plate on ice to stop the reaction. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Elastase Activity Measurement:
-
Transfer the cell-free supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to determine the rate of substrate cleavage.
-
-
Data Analysis: Calculate the percentage of elastase release relative to a positive control (e.g., neutrophils lysed with detergent).
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound's inhibitory action.
Caption: Workflow for the transwell chemotaxis assay.
Caption: Workflow for the elastase release degranulation assay.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Larixol
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Larixol, a bioactive diterpenoid alcohol. This compound, along with its acetylated form, larixyl acetate, is a significant component of the oleoresin from various larch species (Larix spp.). The presented protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require high-purity this compound for their studies. This method employs a C18 stationary phase and a methanol/water gradient to achieve excellent separation of this compound from other components of the crude oleoresin extract.
Introduction
This compound is a labdane-type diterpenoid that has garnered interest due to its potential biological activities. It is a key constituent of the oleoresin of several larch species, including European Larch (Larix decidua) and Siberian Larch (Larix sibirica)[1]. The purification of this compound from the complex matrix of larch oleoresin is a critical step for its structural elucidation, pharmacological testing, and use as a reference standard. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation of natural products, offering high resolution and reproducibility[2]. This application note provides a detailed protocol for a preparative RP-HPLC method optimized for this compound purification.
Experimental Protocols
Extraction of Oleoresin from Larch Bark
The initial step involves the extraction of oleoresin from the larch raw material.
Materials:
-
Dried and ground larch bark
-
n-Hexane or ethanol
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate 100 g of dried, ground larch bark in 500 mL of n-hexane (or ethanol) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude oleoresin extract.
-
Store the crude extract at 4°C until further processing.
Sample Preparation for HPLC
The crude oleoresin extract requires preparation before injection into the HPLC system.
Materials:
-
Crude larch oleoresin extract
-
Methanol (HPLC grade)
-
Syringe filter (0.45 µm, PTFE)
Protocol:
-
Dissolve 1 g of the crude oleoresin extract in 10 mL of methanol.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
The filtered solution is now ready for injection into the preparative HPLC system.
Preparative HPLC Purification of this compound
This protocol outlines the chromatographic conditions for the separation and purification of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Methanol (HPLC grade) |
| Gradient Program | See Table 1 |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 2 mL of the prepared sample solution |
| Run Time | 45 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0.0 | 30 | 70 |
| 30.0 | 0 | 100 |
| 40.0 | 0 | 100 |
| 40.1 | 30 | 70 |
| 45.0 | 30 | 70 |
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the this compound peak based on its expected retention time (approximately 15-18 minutes).
-
Multiple injections can be performed to increase the yield of purified this compound.
Post-Purification Processing
The collected fraction containing this compound needs to be processed to obtain the pure compound.
Protocol:
-
Pool the collected fractions containing the this compound peak.
-
Evaporate the methanol from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to yield pure this compound as a white solid.
-
Assess the purity of the isolated this compound using analytical HPLC.
Data Presentation
The following table summarizes the expected results from the preparative HPLC purification of this compound from a crude larch oleoresin extract.
Table 2: Quantitative Data for this compound Purification
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| Larixyl Acetate | ~22-25 | - | - |
| This compound | ~15-18 | >98 | ~85 |
| Other Impurities | Various | - | - |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. Purity and recovery are estimated based on typical performance for this type of separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical steps in the HPLC purification of this compound.
References
Larixol in Cell-Based Assays for Calcium Influx: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a diterpene isolated from the plant Euphorbia formosana, has been investigated for its potential anti-inflammatory properties. One of the key mechanisms explored is its effect on intracellular calcium mobilization, a critical second messenger in numerous cellular signaling pathways, including those governing inflammation. This document provides detailed application notes and protocols for studying the effects of this compound on calcium influx in cell-based assays, with a particular focus on human neutrophils as a model system.
Note on Conflicting Findings: It is important for researchers to be aware of conflicting reports in the scientific literature regarding the efficacy of this compound. One study has reported that this compound inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced intracellular calcium mobilization in human neutrophils by targeting the βγ subunit of the Gi-protein.[1] However, a subsequent study using this compound from two different commercial sources did not observe an inhibitory effect on neutrophil responses mediated by the fMLP receptor (FPR1).[2] Researchers should consider these discrepancies when designing and interpreting their experiments.
Proposed Mechanism of Action
The initial proposed mechanism for this compound's inhibitory effect on fMLP-induced neutrophil activation suggests that it does not directly antagonize the fMLP receptor.[1] Instead, it is thought to interfere with the interaction between the βγ subunits of the heterotrimeric Gi-protein and its downstream effectors, such as phospholipase Cβ (PLCβ) and Src kinase.[1] This disruption would, in turn, attenuate the production of inositol trisphosphate (IP3), leading to a reduction in the release of calcium from intracellular stores and subsequent calcium influx.
// Nodes fMLP [label="fMLP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPR1 [label="FPR1\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_protein [label="Gi Protein\n(αβγ)", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCb [label="PLCβ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=point, width=0]; Ca_influx [label="Ca²⁺ Influx", shape=point, width=0]; Downstream [label="Downstream Effects\n(e.g., Superoxide Production,\nChemotaxis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges fMLP -> FPR1 [label="Binds"]; FPR1 -> Gi_protein [label="Activates"]; Gi_protein -> PLCb [label="βγ subunits activate"]; this compound -> Gi_protein [label="Inhibits βγ interaction\nwith PLCβ", style=dashed, color="#EA4335"]; PLCb -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca_release [label="Releases Ca²⁺"]; Ca_release -> Ca_influx [dir=none]; Ca_influx -> Downstream [label="Activates"];
}
Caption: Proposed signaling pathway of this compound's inhibitory action.Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on fMLP-induced downstream effects in human neutrophils, which are dependent on calcium signaling.
| Parameter | Agonist | This compound IC50 (µM) | Cell Type | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | Human Neutrophils | [1] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | Human Neutrophils | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Influx using a Fluorescent Plate Reader
This protocol is designed for screening and quantifying the effect of this compound on fMLP-induced calcium mobilization in a 96-well format.
Materials:
-
Human neutrophils, isolated from fresh peripheral blood
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation 3)[3]
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM or Fura-2 AM in high-quality, anhydrous DMSO.[4]
-
Prepare a loading buffer by diluting the fluorescent dye stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[4]
-
Incubate the neutrophil suspension with an equal volume of the loading buffer at 37°C for 30-60 minutes in the dark.
-
After incubation, centrifuge the cells, remove the supernatant, and wash the cells twice with fresh HBSS to remove extracellular dye.
-
Resuspend the dye-loaded cells in HBSS at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a black-walled, clear-bottom 96-well plate.
-
Prepare serial dilutions of this compound in HBSS. Add the desired volume of this compound or vehicle (DMSO) to the appropriate wells and incubate for 10-30 minutes at 37°C.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[5] For Fura-2, alternate excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free) while measuring emission at ~510 nm.
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's automated injector, add fMLP to a final concentration of 0.1 µM to stimulate the cells.
-
Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence normalized to the baseline (ΔF/F0 for Fluo-4).[5]
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
// Nodes isolate_cells [label="Isolate Human\nNeutrophils", fillcolor="#F1F3F4", fontcolor="#202124"]; load_dye [label="Load Cells with\nCalcium Indicator Dye\n(e.g., Fluo-4 AM)", fillcolor="#FBBC05", fontcolor="#202124"]; wash_cells [label="Wash to Remove\nExcess Dye", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_cells [label="Plate Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_this compound [label="Pre-incubate with\nthis compound or Vehicle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_baseline [label="Measure Baseline\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="Inject fMLP to\nStimulate Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_response [label="Record Kinetic\nFluorescence Response", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(ΔF/F0 or Ratio)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges isolate_cells -> load_dye; load_dye -> wash_cells; wash_cells -> plate_cells; plate_cells -> add_this compound; add_this compound -> read_baseline; read_baseline -> stimulate; stimulate -> read_response; read_response -> analyze; }
Caption: Experimental workflow for the cell-based calcium influx assay.Protocol 2: Single-Cell Calcium Imaging using Fluorescence Microscopy
This protocol allows for the visualization and analysis of calcium dynamics in individual cells, providing more detailed spatial and temporal information.
Materials:
-
Same as Protocol 1, with the addition of:
-
Poly-L-lysine coated glass coverslips or imaging dishes
-
Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD), appropriate filter sets for the chosen dye, and a perfusion system.
Procedure:
-
Cell Seeding and Dye Loading:
-
Coat coverslips or imaging dishes with poly-L-lysine to promote cell adhesion.
-
Seed isolated neutrophils onto the coated surface and allow them to adhere for 15-30 minutes.
-
Load the adhered cells with a calcium indicator dye as described in Protocol 1, Steps 2.1-2.4.
-
-
Microscopy and Imaging:
-
Mount the coverslip or dish onto the stage of the inverted microscope. If using a perfusion system, ensure a constant flow of HBSS over the cells to maintain their health.
-
Select a field of view with healthy, well-adhered cells.
-
Acquire baseline fluorescence images at a defined time interval (e.g., every 1-5 seconds).
-
Pre-incubate the cells with the desired concentration of this compound or vehicle by adding it to the perfusion buffer or directly to the dish for 10-30 minutes.
-
Continue acquiring baseline images.
-
Stimulate the cells by adding fMLP (0.1 µM) to the perfusion buffer or directly to the dish.
-
Continue recording images for several minutes to capture the full calcium response in individual cells.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells in the recorded image sequence.
-
Extract the average fluorescence intensity for each ROI in every frame.
-
Calculate the change in fluorescence over time (ΔF/F0 or ratiometric values) for each cell.
-
Analyze parameters such as the amplitude, duration, and frequency of calcium oscillations for each cell and compare between control and this compound-treated groups.
-
Controls and Considerations
-
Positive Control: Use a calcium ionophore like ionomycin (1-5 µM) to elicit a maximal calcium response and confirm cell viability and proper dye loading.[6]
-
Negative Control: Use a vehicle control (e.g., DMSO at the same final concentration as used for this compound) to account for any effects of the solvent.
-
Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that this compound is not cytotoxic at the concentrations tested.
-
Dye Compartmentalization: Sub-optimal dye loading can lead to its sequestration in organelles. Lowering the loading temperature or using probenecid (an anion transport inhibitor) can sometimes mitigate this issue.[4]
-
Source of this compound: Given the conflicting reports, it is crucial to characterize the purity and source of the this compound used in experiments.[2]
By following these detailed protocols and considering the existing literature, researchers can effectively investigate the effects of this compound on calcium influx and contribute to a clearer understanding of its potential as a modulator of inflammatory signaling.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bu.edu [bu.edu]
Application Notes and Protocols for Investigating TRPC6 Gain-of-Function Mutations Using Larixol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in calcium signaling. Gain-of-function mutations in the TRPC6 gene have been identified as a cause of autosomal dominant focal segmental glomerulosclerosis (FSGS), a kidney disease characterized by proteinuria and progressive renal failure.[1] These mutations lead to excessive calcium influx into podocytes, the specialized cells of the kidney's filtration barrier, ultimately causing cellular damage.[2] Therefore, TRPC6 channels represent a promising therapeutic target for FSGS and other related conditions.
Larixol, a natural labdane-type diterpene isolated from larch balsam, and its semi-synthetic derivatives, such as larixyl acetate and larixyl carbamate, have been identified as potent and selective inhibitors of TRPC6 channels.[3][4][5][6] These compounds provide valuable pharmacological tools to investigate the pathophysiology of TRPC6 gain-of-function mutations and to explore potential therapeutic strategies. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the study of TRPC6 gain-of-function mutations.
Data Presentation
Table 1: Inhibitory Potency of this compound and Derivatives on TRPC Channels
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its derivatives on wild-type TRPC6 and related TRPC channels, providing an overview of their potency and selectivity.
| Compound | Channel | Activation Method | IC50 (µM) | Reference |
| This compound | hTRPC6 | OAG-induced Ca2+ influx | 2.04 | [7] |
| Larixyl Acetate | hTRPC6 | OAG-induced Ca2+ influx | 0.58 | [7] |
| Larixyl Acetate | hTRPC3 | OAG-induced Ca2+ influx | 6.38 | [7] |
| Larixyl Acetate | hTRPC6 | Electrophysiology (inward current) | 0.12 | [3] |
| Larixyl Acetate | hTRPC6 | Electrophysiology (outward current) | 0.13 | [3] |
| Larixyl Carbamate (LC) | hTRPC6 | Not specified | Potent inhibitor at 1 µM | [1] |
| Larixyl Carbamate (LC) | hTRPC3 | Not specified | ~30-fold less potent than on TRPC6 | [1] |
| Larixyl Carbamate (LC) | hTRPC7 | Not specified | ~5-fold less potent than on TRPC6 | [1] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol, a diacylglycerol analog used to activate TRPC3/6/7 channels.
Table 2: Inhibition of FSGS-Related TRPC6 Gain-of-Function Mutants by Larixyl Carbamate (LC)
This table demonstrates the efficacy of larixyl carbamate in inhibiting various TRPC6 mutants associated with FSGS, highlighting its potential for therapeutic applications.
| TRPC6 Mutant | Inhibition by 1 µM Larixyl Carbamate | Reference |
| M132T | Strong | [1] |
| R175Q | Strong | [1] |
| Other FSGS-related mutants | Strong | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPC6 Activation and Inhibition by this compound
Caption: TRPC6 activation by GPCR signaling and its inhibition by this compound.
Experimental Workflow for Screening this compound Derivatives
Caption: Workflow for screening and validating novel TRPC6 inhibitors.
Workflow for Characterizing this compound's Effect on TRPC6 Gain-of-Function Mutants
Caption: Workflow for characterizing the effect of this compound on TRPC6 mutants.
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transfection for expressing wild-type or mutant TRPC6 channels.
Materials:
-
HEK293 cells (or a stable cell line expressing TRPC6)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA for wild-type or mutant TRPC6
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates or appropriate culture dishes
Procedure:
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable dilution.
-
Transfection: a. One day before transfection, seed HEK293 cells in 6-well plates to be 70-90% confluent at the time of transfection. b. Prepare DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. c. Add the complexes to the cells and incubate for 24-48 hours before proceeding with experiments.
Intracellular Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC6 activation and inhibition.
Materials:
-
HEK293 cells expressing the TRPC6 channel of interest
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPC6 activator (e.g., 50 µM OAG)
-
This compound or its derivatives at various concentrations
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates and grow to confluency.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBS. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 30-60 minutes at 37°C. d. Wash the cells twice with HBS.
-
Compound Incubation: Add HBS containing the desired concentration of this compound derivative or vehicle (DMSO) to the wells and incubate for 5-10 minutes.
-
Measurement: a. Place the plate in the fluorescence plate reader. b. Record baseline fluorescence for a short period. c. Add the TRPC6 activator (e.g., OAG) and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Normalize the data to the baseline fluorescence (F/F0) and calculate the IC50 values for the inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ionic currents through TRPC6 channels.
Materials:
-
Transfected HEK293 cells on glass coverslips
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
TRPC6 activator (e.g., 50 µM OAG)
-
This compound or its derivatives
Procedure:
-
Cell Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: a. Clamp the cell at a holding potential (e.g., -60 mV). b. Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents. c. Perfuse the cell with the TRPC6 activator to induce channel opening. d. Once a stable current is achieved, perfuse with the this compound derivative to measure inhibition.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the extent of current inhibition by the compound.
Western Blotting for TRPC6 Expression
This protocol is used to verify the expression of wild-type and mutant TRPC6 proteins.
Materials:
-
Transfected HEK293 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TRPC6 (or a tag like FLAG or YFP)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with the primary antibody overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound and its derivatives are invaluable tools for the study of TRPC6 channels, particularly in the context of gain-of-function mutations that lead to diseases like FSGS. The protocols and data presented here provide a comprehensive guide for researchers to utilize these compounds to dissect the molecular mechanisms of TRPC6-mediated pathologies and to advance the development of novel therapeutics.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Primary Culture of Murine Podocytes with Proven Origin | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Formulation of Larixol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a labdane-type diterpene, has garnered significant interest for its potential therapeutic applications, notably as an inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation and as a modulator of Transient Receptor Potential Canonical 6 (TRPC6) channels.[1][2] These activities suggest its potential in treating inflammatory conditions and diseases associated with TRPC6 dysfunction. However, like many diterpenes, this compound is a lipophilic compound with poor aqueous solubility, presenting a significant challenge for in vivo administration and achieving adequate bioavailability.[3]
These application notes provide a comprehensive guide to formulating this compound for in vivo studies, focusing on strategies to enhance its solubility and bioavailability. Detailed protocols for three common formulation approaches—nanoemulsion, liposomal formulation, and solid dispersion—are provided, along with information on relevant excipients and experimental workflows.
Physicochemical Properties and Pre-formulation Considerations
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (fMLP-induced superoxide production) | 1.98 ± 0.14 µM | Human Neutrophils | [1] |
| IC50 (fMLP-induced cathepsin G release) | 2.76 ± 0.15 µM | Human Neutrophils | [1] |
| IC50 (recombinant TRPC6 inhibition) | ~0.1-0.6 µM | HEK293 cells | [4] |
This in vitro data provides a basis for estimating the target in vivo concentration and subsequently, the required dosage. For initial in vivo studies in rodents, a starting oral dose in the range of 10 mg/kg can be considered, based on studies with other bioactive diterpenes.[5]
Formulation Strategies and Protocols
The selection of a formulation strategy should be guided by the intended route of administration, the required dose, and the physicochemical properties of this compound. For oral administration, the primary goal is to enhance dissolution and absorption in the gastrointestinal tract.
Nanoemulsion Formulation
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm. They can significantly enhance the oral bioavailability of lipophilic drugs by increasing the surface area for dissolution and facilitating lymphatic transport.
Protocol: Preparation of a this compound Nanoemulsion for Oral Gavage
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) (e.g., Caprylic/Capric Triglyceride)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Deionized water
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or sonicator
Procedure:
-
Oil Phase Preparation:
-
Dissolve a pre-weighed amount of this compound in the MCT oil. Gently warm the mixture (e.g., to 40°C) to facilitate dissolution.
-
Add the required amounts of Polysorbate 80 and propylene glycol to the oil phase and mix thoroughly until a clear, homogenous solution is obtained.
-
-
Aqueous Phase Preparation:
-
Prepare the required volume of deionized water.
-
-
Nanoemulsion Formation:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Subject the resulting coarse emulsion to high-energy emulsification using either a high-shear homogenizer or a probe sonicator.
-
High-Shear Homogenization: Homogenize at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
Sonication: Sonicate using a probe sonicator at a specific amplitude and pulse duration until a translucent nanoemulsion is formed. Optimization of sonication parameters is crucial to avoid overheating.
-
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation.
-
Table 2: Example Nanoemulsion Formulation Composition
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 0.1 - 1.0 |
| Medium-Chain Triglycerides (MCT) | Oil Phase | 10 - 20 |
| Polysorbate 80 | Surfactant | 15 - 25 |
| Propylene Glycol | Co-surfactant | 5 - 10 |
| Deionized Water | Aqueous Phase | q.s. to 100 |
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like this compound, they can be entrapped within the lipid bilayer, enhancing their stability and bioavailability.
Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent: Chloroform and Methanol (e.g., 2:1 v/v)
-
Aqueous buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and analyzing the this compound concentration using a validated analytical method (e.g., HPLC).
-
Table 3: Example Liposomal Formulation Composition
| Component | Molar Ratio | Function |
| This compound | - | API |
| Soy Phosphatidylcholine | 70 | Primary lipid |
| Cholesterol | 30 | Stabilizer |
Solid Dispersion
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size to a molecular level and improving wettability.
Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, Hydroxypropyl Methylcellulose - HPMC)
-
Organic solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution:
-
Dissolve both this compound and the hydrophilic polymer carrier in a common organic solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-50°C).
-
Further dry the resulting solid mass in a vacuum oven to ensure complete removal of the solvent.
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Perform solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound within the dispersion.
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.
-
Table 4: Example Solid Dispersion Formulation Composition
| Component | Ratio (w/w) | Function |
| This compound | 1 | API |
| PVP K30 | 1 - 5 | Carrier |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
Workflow for this compound formulation development.
This compound's Mechanism of Action: fMLP and TRPC6 Signaling
This compound has been shown to inhibit fMLP-induced neutrophil activation by interfering with the interaction of the G-protein βγ subunit with downstream effectors.[1] It also acts as an inhibitor of TRPC6 channels, which are involved in calcium influx.[2] The following diagram illustrates the proposed signaling pathways and this compound's points of intervention.
This compound's inhibitory action on signaling pathways.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The choice of formulation—be it a nanoemulsion, liposomal carrier, or solid dispersion—should be made following careful pre-formulation studies. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize this compound formulations for their specific in vivo study needs, ultimately facilitating the exploration of its full therapeutic potential.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: (+)-Larixol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of (+)-Larixol, a versatile labdane-type diterpenoid. Due to its natural abundance and chiral integrity, (+)-Larixol is not typically prepared by de novo total synthesis. Instead, it is readily isolated from the oleoresin of the European larch (Larix decidua Mill.). These notes detail the standard isolation procedure and highlight its application as a chiral starting material in the synthesis of various bioactive compounds.
Part 1: Isolation and Purification of (+)-Larixol from Natural Sources
(+)-Larixol is a major constituent of larch oleoresin, with concentrations reported to be as high as 33.29% in the bark extracts of Larix decidua[1]. The isolation process typically involves the saponification of its naturally occurring acetate ester, larixyl acetate.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of (+)-Larixol.
Protocol: Isolation of (+)-Larixol from Larch Oleoresin
This protocol is adapted from established procedures for the isolation of (+)-Larixol from its natural source[1][2].
Materials:
-
Larch oleoresin (from Larix decidua)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Saponification: Dissolve the larch oleoresin in ethanol. Add a solution of potassium hydroxide in ethanol and reflux the mixture for 1-2 hours to ensure complete saponification of larixyl acetate to (+)-Larixol[1].
-
Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Partition the residue between diethyl ether and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and impurities.
-
Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (+)-Larixol by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford pure (+)-Larixol.
Quantitative Data from Natural Sources
| Source Material | Extraction Method | (+)-Larixol Content | Reference |
| Larix decidua Wood Extract | n-hexane | 4.85% | [1] |
| Larix decidua Bark Extract | n-hexane | 33.29% | [1] |
| Larix decidua Methanolic Extract | Methanol | 14.55-15.8% | [1] |
| Croton matourensis Leaves | Supercritical CO₂ | 24.88-50.57% | [1] |
Part 2: Application of (+)-Larixol in Organic Synthesis
(+)-Larixol serves as a valuable chiral building block for the synthesis of a variety of other natural products, particularly drimane-type sesquiterpenoids and Ambrox®-like compounds[3][4][5][6][7]. The key synthetic strategies often involve the oxidative cleavage of the side chain.
Synthetic Pathway to Drimane Sesquiterpenoids
Caption: Synthetic route from (+)-Larixol to drimane sesquiterpenoids.
Protocol: Synthesis of (-)-Albrassitriol and (-)-epi-Albrassitriol from (+)-Larixol
This multi-step synthesis highlights the utility of (+)-Larixol as a chiral precursor. The overall yields for the synthesis of (-)-albrassitriol and (-)-epi-albrassitriol have been reported as approximately 8% and 4%, respectively, over 10-15 steps in one of the first syntheses[1]. A shorter synthesis has also been developed[1][8].
Key Transformation: Oxidative Degradation and Photochemical Rearrangement
A pivotal step in the conversion of (+)-Larixol to drimane sesquiterpenoids is the oxidative degradation of the side chain followed by a Norrish Type II photochemical reaction[1][5][6].
Materials:
-
(+)-Larixol or its acetate
-
Oxidizing agent (e.g., Potassium permanganate)
-
Solvents (e.g., Acetone, Dichloromethane)
-
UV irradiation source
Procedure (Conceptual Outline):
-
Oxidative Cleavage: The side chain of larixyl acetate is oxidatively cleaved, often using potassium permanganate, to yield a 14,15-bisnorlabdene-13-one intermediate[3].
-
Photochemical Degradation: The resulting methyl ketone undergoes a Norrish Type II photochemical degradation upon UV irradiation. This step is crucial for the formation of the drimane skeleton, leading to drimane dienes in good yields (36-76%)[1].
-
Further Elaboration: The drimane diene intermediate can then be further functionalized through reactions such as epoxidation and reduction to yield the target drimane sesquiterpenoids like (-)-albrassitriol[1][8].
Selected Synthetic Transformations of (+)-Larixol Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6α-acetoxydiene (from this compound) | 1. meso-tetraphenylporphyrin, O₂, hν 2. LiAlH₄ 3. CrO₃, Py | (+)-6-ketoeuryfuran | ~70% | [1] |
| 6α-acetoxydiene (from this compound) | 1. meso-tetraphenylporphyrin, O₂, hν 2. LiAlH₄ 3. CrO₃, Py | Fragrolide | ~21% | [1] |
| Dienone (from this compound) | 1. Epoxidation (m-CPBA) 2. HClO₄ assisted hydrolysis 3. LiAlH₄ | (-)-Albrassitriol and (-)-epi-Albrassitriol | - | [1][8] |
| Larixyl Acetate | 1. NaOCH₃, (CH₃O)₂P(O)CH₂CO₂CH₃ 2. KOH, EtOH 3. TMSCHN₂ 4. LiAlH₄ | (+)-Crotonadiol | - | [1] |
References
Application Notes and Protocols: Larixol as a Starting Material for Semi-Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the labdane-type diterpenoid, (+)-Larixol, as a versatile starting material for the semi-synthesis of bioactive derivatives. The focus is on derivatives with potential therapeutic applications, particularly as modulators of ion channels and inflammatory pathways.
Introduction
(+)-Larixol is a naturally occurring diterpenoid that can be isolated from the oleoresin of various larch species (Larix sp.). Its unique chemical structure, featuring multiple modifiable functional groups, makes it an attractive scaffold for semi-synthetic modifications. Researchers have successfully synthesized a range of Larixol derivatives with interesting biological activities, including the inhibition of Transient Receptor Potential Canonical 6 (TRPC6) channels and the modulation of neutrophil function. These activities suggest potential applications in areas such as renal disease, cardiovascular disorders, and inflammatory conditions.
This document outlines key synthetic transformations of this compound, presents quantitative biological data for selected derivatives, and provides detailed protocols for their synthesis and biological evaluation.
Data Presentation: Biological Activities of this compound and its Derivatives
The following tables summarize the quantitative data on the biological activities of this compound and some of its key semi-synthetic derivatives.
Table 1: Inhibition of TRPC6 Channels by this compound and its Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| This compound | TRPC6 | OAG-induced Ca²⁺ influx | 2.04 | [1] |
| Larixyl Acetate | TRPC6 | OAG-induced Ca²⁺ influx | 0.26 - 0.58 | [1] |
| Larixyl Methylcarbamate | TRPC6 | OAG-induced Ca²⁺ influx | 0.15 ± 0.06 |
Table 2: Modulation of Neutrophil Function by this compound
| Compound | Activity | Stimulus | IC₅₀ (µM) | Reference |
| This compound | Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [2] |
| This compound | Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [2] |
Experimental Protocols
A. Chemical Synthesis Protocols
Protocol 1: Acetylation of (+)-Larixol to Larixyl Acetate
This protocol describes the straightforward acetylation of the C6 hydroxyl group of this compound.
Materials:
-
(+)-Larixol
-
Acetic anhydride (Ac₂O)
-
Pyridine (Py)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (+)-Larixol (1 equivalent) in a minimal amount of dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude larixyl acetate by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield larixyl acetate as a colorless oil.
Protocol 2: Oxidative Cleavage of the this compound Side Chain
This protocol outlines a general procedure for the oxidative cleavage of the side chain of this compound derivatives to form norlabdane ketones, which are key intermediates for further synthesis.
Materials:
-
Larixyl acetate
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (DCM)
-
Silica gel
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve larixyl acetate (1 equivalent) in DCM in a round-bottom flask.
-
Add finely ground KMnO₄ (3-4 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic.
-
Stir the reaction vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove manganese dioxide.
-
Wash the silica gel pad with DCM.
-
To the filtrate, add a saturated aqueous solution of Na₂SO₃ to quench any remaining KMnO₄.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude norlabdane ketone.
-
Purify the product by column chromatography on silica gel.
B. Biological Assay Protocols
Protocol 3: Measurement of fMLP-Induced Superoxide Anion Production in Human Neutrophils
This protocol details the measurement of superoxide anion production by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Cytochrome c from horse heart
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Superoxide dismutase (SOD)
-
This compound or its derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Isolate human neutrophils from healthy donors using a standard method such as Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS without Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS with Ca²⁺/Mg²⁺ containing cytochrome c (final concentration 1 mg/mL) to each well.
-
To test the effect of this compound derivatives, add 2 µL of the compound dissolved in DMSO to the wells (final concentrations to be tested, e.g., 0.1 - 10 µM). For the vehicle control, add 2 µL of DMSO.
-
To determine the SOD-inhibitable portion, add SOD (final concentration 100 U/mL) to a set of control wells.
-
Incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 50 µL of fMLP (final concentration 0.1 µM) to the appropriate wells.
-
Immediately place the plate in a pre-warmed microplate reader and measure the change in absorbance at 550 nm every minute for 15 minutes.
-
Calculate the rate of superoxide production from the linear portion of the absorbance curve, using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable superoxide production is the difference between the rates in the absence and presence of SOD.
Protocol 4: Whole-Cell Patch-Clamp Assay for TRPC6 Inhibition
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives on TRPC6 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator
-
This compound or its derivatives
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Plate the TRPC6-expressing HEK293 cells on poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a ramp voltage protocol (e.g., from -100 mV to +100 mV over 200 ms) to record baseline currents.
-
Activate TRPC6 channels by perfusing the cell with the external solution containing OAG (e.g., 100 µM).
-
Once a stable inward current is established, co-apply the this compound derivative at the desired concentration with OAG.
-
Record the current inhibition. To determine the IC₅₀, apply a range of concentrations of the test compound.
-
Wash out the compound to observe the reversibility of inhibition.
-
Analyze the data by measuring the current amplitude at a negative potential (e.g., -80 mV) before and after compound application.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Caption: Proposed fMLP signaling pathway in neutrophils and the inhibitory action of this compound.[2]
References
Troubleshooting & Optimization
Improving the yield of Larixol extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Larixol from natural sources. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for high-yield this compound extraction?
A1: this compound is a diterpenoid found in various tissues of Larch trees (Larix species). The highest concentrations are typically found in the wood and bark extracts of Larix decidua (European Larch).[1] Studies have shown that dead knotwood samples can yield more this compound and resin acids compared to sound knotwood or sapwood.[2][3][4] While bark is a viable source, some research indicates the highest content of this compound (up to 33.29%) is in the bark extracts.[1]
Q2: Which extraction solvents are most effective for this compound?
A2: this compound is a lipophilic (non-polar) compound. Therefore, non-polar solvents are most effective for its extraction.[5] Hexane is commonly used and has been shown to be effective, particularly in Accelerated Solvent Extraction (ASE) systems.[3][5] Dichloromethane has also been used successfully to create active extracts containing this compound.[1] For researchers looking to extract a broader range of compounds alongside this compound, a sequential extraction using solvents of increasing polarity (e.g., starting with hexane and followed by an acetone/water mixture) can be employed.[3]
Q3: What are the main factors influencing the yield of this compound extraction?
A3: Several factors critically impact this compound extraction efficiency. These include:
-
Choice of Plant Material: As mentioned, dead knotwood and bark from Larix decidua are often the richest sources.[1][2]
-
Particle Size: Reducing the particle size of the wood or bark material increases the surface area available for solvent interaction, which generally improves extraction efficiency.[6]
-
Solvent Selection: The choice of solvent and its polarity is crucial. Non-polar solvents like hexane are preferred for the lipophilic this compound.[5][6]
-
Extraction Method: Modern techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE) can significantly increase yields and reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7][8][9]
-
Extraction Parameters: Time, temperature, and the solid-to-solvent ratio must be optimized for the chosen method to maximize yield without degrading the target compound.[6][10]
Q4: Which analytical methods are suitable for quantifying this compound in extracts?
A4: The quantification of this compound is typically performed using chromatographic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for analyzing the lipophilic compounds in hexane extracts.[3][5] High-Performance Liquid Chromatography (HPLC) can also be used, often coupled with a Diode-Array Detector (DAD) for quantification.[5][11]
Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the possible causes and solutions?
A1: Low yields can stem from several issues throughout the extraction process.
-
Possible Cause 1: Inappropriate Source Material.
-
Possible Cause 2: Inefficient Cell Lysis.
-
Possible Cause 3: Suboptimal Extraction Parameters.
-
Possible Cause 4: Incorrect Solvent Polarity.
Q2: An emulsion has formed during my liquid-liquid extraction (LLE) cleanup step. How can I resolve this?
A2: Emulsion formation is a common issue when partitioning extracts, especially those containing surfactant-like compounds.[14]
-
Solution 1: Gentle Mixing.
-
Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the agitation that causes emulsions while still allowing for phase contact.[14]
-
-
Solution 2: "Salting Out".
-
Add a saturated sodium chloride solution (brine) to the funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[14]
-
-
Solution 3: Centrifugation.
-
If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.[14]
-
-
Solution 4: Add a Different Solvent.
-
Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[14]
-
Q3: The final extract contains significant impurities. How can I improve its purity?
A3: Extract purity can be enhanced through pre-extraction and post-extraction steps.
-
Solution 1: Sequential Extraction.
-
Perform a sequential extraction starting with a non-polar solvent like hexane to extract this compound, followed by solvents of increasing polarity (e.g., acetone, ethanol) to remove more polar impurities.[3]
-
-
Solution 2: Sample Cleanup.
-
Incorporate a cleanup step after initial extraction. Adsorption chromatography using a stationary phase like silica gel can be used to separate this compound from other co-extracted compounds based on polarity.[15]
-
-
Solution 3: Pre-treatment of Raw Material.
-
If your source material is particularly rich in interfering substances like resins or fats, a preliminary wash with a solvent that does not dissolve this compound but removes these impurities can be beneficial.
-
Quantitative Data on this compound Extraction
The yield of this compound is highly dependent on the source material and the extraction method employed. The following table summarizes data from various studies.
| Source Material | Extraction Method | Solvent(s) | This compound Yield | Reference |
| Larix Samples (various) | Not Specified | Not Specified | 0.000 – 0.578% w/w (median 0.003%) | [5] |
| Larix decidua Bark | Not Specified | Dichloromethane, Ethyl Acetate, Methanol | Up to 33.29% of extract | [1] |
| Dead Knotwood (Larix) | Accelerated Solvent Extractor (ASE) | Hexane | Total Hexane Extract: 7.06 mg/g (this compound was a main compound) | [3] |
| Sound Knotwood (Larix) | Accelerated Solvent Extractor (ASE) | Hexane | Total Hexane Extract: 5.05 mg/g (this compound was a main compound) | [3] |
| Sapwood (Larix) | Accelerated Solvent Extractor (ASE) | Hexane | Total Hexane Extract: 2.46 mg/g | [3] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) and Quantification of this compound
This protocol is a generalized methodology based on common practices for extracting lipophilic compounds from larch wood.[3][4]
1. Sample Preparation:
-
Obtain Larch wood material (preferably dead knotwood).
-
Dry the material at 40°C until a constant weight is achieved (final humidity < 5%).
-
Grind the dried material into a fine powder (e.g., particle size < 0.5 mm).
2. Accelerated Solvent Extraction (ASE):
-
Weigh approximately 5 g of the dried powder and place it into an ASE extraction cell.
-
Perform the extraction using hexane as the solvent.
-
Set the ASE parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Collect the extract in a pre-weighed vial.
3. Solvent Evaporation and Yield Determination:
-
Evaporate the hexane from the extract using a rotary evaporator or a stream of nitrogen.
-
Dry the resulting residue in a vacuum oven at 40°C to a constant weight.
-
Calculate the total extraction yield as a percentage of the initial dry wood weight.
4. This compound Quantification via GC-MS:
-
Re-dissolve a known mass of the dried extract in a precise volume of hexane.
-
If necessary, derivatize the sample to improve the volatility of the analytes. For hydroxylated compounds like this compound, silylation with reagents like BSTFA is common.[16]
-
Inject a 1 µL aliquot of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of diterpenoids.
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it to a pure standard.
-
Quantify the amount of this compound using a calibration curve prepared from the this compound standard.
Visualizations
Experimental Workflow
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. research.abo.fi [research.abo.fi]
- 3. mdpi.com [mdpi.com]
- 4. Larch Wood Residues Valorization through Extraction and Utilization of High Value-Added Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogrev.com [phcogrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark | Chemical Engineering Transactions [cetjournal.it]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. env.go.jp [env.go.jp]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Larixol
Welcome to the technical support center for the total synthesis of Larixol. This resource is designed for researchers, scientists, and professionals in drug development who are undertaking the challenging synthesis of this complex labdane diterpene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
While (+)-Larixol is a readily available natural product, its de novo total synthesis presents significant challenges that are common in the synthesis of other labdane diterpenes. This guide focuses on addressing these anticipated hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several key challenges:
-
Stereocontrolled construction of the decalin core: Establishing the correct relative and absolute stereochemistry of the bicyclic system is a primary obstacle.
-
Installation of the C-6 hydroxyl group: The introduction of the hydroxyl group at the C-6 position with the correct stereochemistry is a significant hurdle.
-
Side-chain attachment: The stereoselective installation of the functionalized side chain at the C-9 position is a non-trivial step.
-
Protecting group strategy: The presence of multiple hydroxyl groups necessitates a carefully planned and executed protecting group strategy to ensure chemoselectivity in subsequent transformations.
Q2: What are the common strategies for constructing the bicyclic core of this compound?
A2: The construction of the decalin core of labdane diterpenes like this compound often relies on biomimetic approaches, such as:
-
Cationic polyene cyclization: This is a powerful method for forming the bicyclic ring system from an acyclic precursor. However, controlling the stereochemistry of the newly formed chiral centers can be challenging and is highly dependent on the substrate and reaction conditions.
-
Diels-Alder reactions: A convergent approach using a Diels-Alder reaction can also be employed to construct the bicyclic core, offering good stereocontrol.
-
Radical cyclizations: These offer an alternative to cationic cyclizations and can be more tolerant of certain functional groups.
Q3: How can the stereochemistry of the C-6 hydroxyl group be controlled?
A3: Introducing the C-6 hydroxyl group with the correct stereochemistry can be achieved through several methods:
-
Substrate-controlled diastereoselective reduction: Reduction of a C-6 ketone precursor using sterically hindered reducing agents can favor the formation of the desired alcohol stereoisomer.
-
Directed hydroxylations: Using a directing group to guide a C-H oxidation reagent to the C-6 position can provide the desired stereoisomer.
-
Chiral auxiliaries: Employing a chiral auxiliary to control the facial selectivity of a reaction at or near the C-6 position.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Core-Forming Cyclization
Symptoms:
-
Formation of multiple diastereomers of the bicyclic core, leading to low yields of the desired product and difficult purification.
-
Inconsistent ratios of diastereomers between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate control over the transition state of the cyclization. | Modify the catalyst or initiator of the cyclization. For cationic cyclizations, screen different Lewis or Brønsted acids. |
| Substrate conformation is not sufficiently biased. | Redesign the cyclization precursor to include conformational locks or bulky groups that favor the desired transition state. |
| Reaction temperature is too high, leading to competing pathways. | Perform the cyclization at lower temperatures to enhance selectivity. |
Experimental Protocol: Lewis Acid Mediated Cationic Polyene Cyclization
-
Substrate Preparation: Dissolve the acyclic polyene precursor (1 equivalent) in a dry, non-coordinating solvent (e.g., dichloromethane or nitromethane) under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Initiation: Add the Lewis acid (e.g., SnCl₄, BF₃·OEt₂) (1.1 to 2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a suitable amine base.
-
Work-up and Purification: Perform a standard aqueous work-up, dry the organic layer, and purify the product by column chromatography.
Problem 2: Difficulty in Selective Protection/Deprotection of Hydroxyl Groups
Symptoms:
-
Non-selective protection of multiple hydroxyl groups.
-
Incomplete deprotection or undesired cleavage of other protecting groups.
-
Low yields in protection/deprotection steps.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar reactivity of different hydroxyl groups. | Use sterically hindered protecting groups (e.g., TBDPS) to selectively protect less hindered primary alcohols over more hindered secondary or tertiary alcohols. |
| Protecting groups are not orthogonal. | Employ an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions (e.g., silyl ethers cleaved by fluoride, benzyl ethers by hydrogenolysis, and esters by hydrolysis). |
| Harsh deprotection conditions. | Screen milder deprotection reagents or conditions to improve selectivity. |
Experimental Protocol: Orthogonal Protection of a Diol
-
Selective Protection of Primary Hydroxyl: To a solution of the diol (1 equivalent) in dry dichloromethane, add triethylamine (1.2 equivalents) and cool to 0 °C. Add tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 equivalents) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the mono-protected alcohol.
-
Protection of Secondary Hydroxyl: To the purified mono-protected alcohol (1 equivalent) in dry tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) at 0 °C. After stirring for 30 minutes, add benzyl bromide (1.2 equivalents) and a catalytic amount of tetrabutylammonium iodide. Allow the reaction to warm to room temperature and stir until completion.
-
Selective Deprotection: The TBDPS group can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF, leaving the benzyl ether intact. Conversely, the benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the TBDPS ether.
Visualizations
Larixol Technical Support Center: Ensuring Stability for Long-Term Storage and Experimental Success
Welcome to the Larixol Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stable storage and effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored as a solid at -20°C or -80°C in a tightly sealed container, protected from moisture and light. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: How should I prepare a working solution of this compound for my experiments?
A2: this compound is soluble in DMSO at concentrations up to 50 mg/mL (163.14 mM), though ultrasonic assistance may be required. For cell-based assays, prepare a concentrated stock solution in high-purity DMSO. This stock can then be diluted to the final working concentration in your experimental buffer or cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not extensively available, related compounds and derivatives have shown susceptibility to photodegradation. Therefore, it is best practice to protect this compound, both in solid form and in solution, from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I store this compound solutions in aqueous buffers like PBS?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to its hydrophobic nature and potential for degradation. This compound is more stable in organic solvents like DMSO. If your experiment requires a pre-diluted aqueous solution, it should be prepared fresh for each experiment and used promptly.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[1] It is strongly advised to prepare single-use aliquots of your stock solution to maintain its integrity and ensure reproducible experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of your stock solution for each experiment.2. Verify the age and storage conditions of your this compound stock. If stored improperly or for an extended period, consider using a fresh vial.3. Minimize the time the working solution is kept at room temperature before adding to the experiment. |
| 4. Ensure the final DMSO concentration is consistent across all experiments and does not exceed cytotoxic levels for your cell type. | ||
| Precipitation observed in the working solution or cell culture medium. | Poor solubility of this compound in the aqueous experimental buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain this compound solubility but remains non-toxic to your cells.2. Vortex the working solution thoroughly before adding it to your experimental setup.3. Consider a gentle warming of the solution (e.g., to 37°C) to aid dissolution, but use it immediately. |
| 4. Perform a solubility test in your specific cell culture medium or buffer before conducting the full experiment. | ||
| High background or off-target effects in cell-based assays. | DMSO toxicity or this compound concentration is too high. | 1. Perform a DMSO toxicity control to determine the maximum tolerable concentration for your specific cell line.2. Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of this compound.3. Ensure proper mixing of the this compound working solution into the culture medium to avoid localized high concentrations. |
| Variability between different batches of this compound. | Differences in purity or handling of the compound. | 1. Always source this compound from a reputable supplier and check the certificate of analysis for purity.2. If possible, test a new batch in a small-scale experiment to confirm its activity before use in large-scale or critical experiments.3. Maintain consistent storage and handling procedures for all batches. |
Data Presentation: this compound Stability and Storage
| Parameter | Condition | Recommendation/Data | Citation |
| Solid Form Storage | Temperature | <-15°C | |
| Container | Tightly sealed, protected from moisture | ||
| Stock Solution (in DMSO) | Storage Temperature | -80°C | [1] |
| Storage Duration at -80°C | Up to 6 months | [1] | |
| Storage Temperature | -20°C | [1] | |
| Storage Duration at -20°C | Up to 1 month | [1] | |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | [1] | |
| Solubility | Solvent | DMSO | |
| Concentration in DMSO | 50 mg/mL (163.14 mM) with sonication |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay
This protocol is a general guideline for assessing the effect of this compound on fMLP-induced neutrophil chemotaxis.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁷ cells/mL.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the assay buffer. Ensure the final DMSO concentration is below 0.5%.
-
-
Chemotaxis Assay (using a Boyden chamber or similar system):
-
Add the chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLP), at a concentration of 100 nM to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the neutrophil suspension pre-incubated with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain it (e.g., with Diff-Quik).
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Express the results as a percentage of the fMLP-only control.
-
Determine the IC₅₀ value of this compound for inhibiting neutrophil chemotaxis.
-
Protocol 2: TRPC6 Inhibition Assay using Calcium Imaging
This protocol outlines a method to measure the inhibitory effect of this compound on TRPC6 channels using a calcium-sensitive fluorescent dye.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TRPC6 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed the cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Calcium Indicator Loading:
-
Wash the cells once with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
After loading, wash the cells twice with HBSS to remove excess dye.
-
-
This compound Treatment and TRPC6 Activation:
-
Prepare working solutions of this compound at various concentrations in HBSS from a DMSO stock.
-
Add the this compound solutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.
-
Activate TRPC6 channels by adding a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to a final concentration of 100 µM.
-
-
Fluorescence Measurement:
-
Immediately after adding the agonist, measure the changes in intracellular calcium concentration using a fluorescence plate reader.
-
Record the fluorescence intensity over time (e.g., for 5-10 minutes) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibition of the fMLP signaling pathway in neutrophils.
Caption: this compound's inhibitory action on the TRPC6 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
References
How to increase the purity of synthesized Larixol derivatives
Welcome to the technical support center for the synthesis and purification of Larixol derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help increase the purity of synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound derivatives?
A1: During the synthesis of this compound derivatives, several types of impurities can arise. These are broadly categorized as:
-
Unreacted Starting Materials: Residual (+)-Larixol or other precursors.
-
Reagent-Related Impurities: Excess reagents or byproducts from reagents used in the reaction.
-
Side-Reaction Products: Isomers, oxidation products, or products from undesired parallel reactions. For example, oxidation of the side chain can lead to ketones or triols.[1]
-
Degradation Products: Some this compound derivatives can be unstable and may decompose during the reaction or work-up, particularly during column chromatography on silica gel.[2]
-
Solvent Residues: Trace amounts of solvents used in the synthesis or extraction steps.
Q2: Which analytical techniques are best for assessing the purity of this compound derivatives?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of synthesized this compound derivatives.[3][4][5] It allows for the quantification of the main product and the detection of impurities. Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for identifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their concentration is sufficient.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and qualitatively assessing the complexity of the product mixture before undertaking more complex purification.
Q3: What is the most effective general method for purifying crude this compound derivatives?
A3: Column chromatography is the most widely used and effective method for the purification of this compound derivatives.[1][2] Silica gel is a common stationary phase. The choice of the mobile phase (eluent) is critical and depends on the polarity of the target derivative and its impurities. For complex mixtures or difficult separations, techniques like preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can provide higher purity.[4][7]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Purity After Silica Gel Column Chromatography
Symptoms:
-
HPLC analysis shows multiple peaks close to the main product peak.
-
TLC of the collected fractions shows overlapping spots.
-
The final product has a lower-than-expected yield and appears as an oil or amorphous solid instead of crystals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is too high or too low, resulting in poor separation between the product and impurities. | Optimize the Eluent: Use TLC to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. A gradient elution may be necessary. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce Load: As a general rule, use a mass ratio of at least 30:1 (silica gel:crude product). For difficult separations, increase this ratio to 100:1 or more. |
| Product Degradation on Silica | The acidic nature of silica gel can cause degradation of sensitive this compound derivatives.[2] | Use a Deactivated Stationary Phase: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use a less acidic support like neutral alumina or a bonded phase (e.g., C18) for reversed-phase chromatography. |
| Poor Column Packing | Cracks, channels, or an uneven surface in the silica gel bed lead to inefficient separation. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Gently tap the column while packing to settle the stationary phase evenly. |
Issue 2: Difficulty with Crystallization of the Purified Product
Symptoms:
-
The purified product remains an oil or a waxy solid even after solvent removal.
-
Attempts at recrystallization fail to yield solid crystals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Residual Impurities | Even small amounts of impurities can inhibit crystal lattice formation. Chiral compounds can sometimes be more difficult to crystallize than racemic mixtures.[8] | Re-purify: Subject the material to a second round of chromatography or consider prep-HPLC for higher purity. |
| Incorrect Crystallization Solvent | The chosen solvent may be too good (product is too soluble) or too poor (product precipitates as an amorphous solid). | Screen Solvents: Test a range of solvents with varying polarities. An ideal solvent dissolves the compound when hot but not when cold. Use a solvent/anti-solvent system (e.g., dissolve in a minimal amount of a good solvent like ethyl acetate and slowly add a poor solvent like hexane until turbidity appears, then heat to clarify and cool slowly).[9] |
| Metastable Oil Formation | The compound has a high kinetic barrier to nucleation. | Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous successful batch if available. Cool the solution very slowly over several days. |
Data on Purification Methods
The following table summarizes typical purity levels achievable for terpenoid-like compounds using various purification techniques. Actual results will vary based on the specific derivative and impurity profile.
| Purification Technique | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 50-80% | 90-98%[2] | High capacity, low cost. | Can cause degradation of sensitive compounds; solvent-intensive. |
| Recrystallization | 85-95% | >99% | Highly effective for final polishing; scalable. | Requires a crystalline solid; potential for low yield. |
| Preparative HPLC (Prep-HPLC) | 70-95% | >99%[4] | Excellent resolution for difficult separations; automated. | Lower capacity, high cost, requires specialized equipment. |
| High-Speed Counter-Current Chromatography (HSCCC) | 60-90% | 93-98%[7][10] | No solid support (no irreversible adsorption); high recovery. | Requires specialized equipment; solvent system selection can be complex. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Preparation of the Slurry: In a beaker, add silica gel (e.g., 230-400 mesh) to your chosen starting eluent (a low-polarity mixture, e.g., 98:2 Hexane:Ethyl Acetate). Stir gently to create a uniform slurry without air bubbles.
-
Packing the Column: Secure a glass column vertically. Add a small amount of eluent, then a plug of cotton or glass wool. Pour in a layer of sand. Carefully pour the silica slurry into the column. Use a funnel to avoid splashing. Tap the column gently to ensure even packing.
-
Loading the Sample: Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column, taking care not to disturb the top surface. Begin collecting fractions. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the eluent polarity, e.g., by increasing the percentage of ethyl acetate).
-
Analysis: Monitor the collected fractions using TLC or HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Place a small amount of your impure product into several test tubes. Add a few drops of different solvents to each. A good solvent will dissolve the product when heated but not at room temperature.
-
Dissolution: Place the impure product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point until a constant weight is achieved.
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized this compound derivative.
Caption: General workflow for this compound derivative purification.
Troubleshooting Logic for Low Purity
This decision tree helps diagnose and solve issues of low purity after an initial purification attempt.
Caption: Troubleshooting decision tree for low purity issues.
Impurity Profile vs. Purification Method
This diagram shows the logical relationship between the type of impurity and the selection of an appropriate purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Patented techniques for the extraction and isolation of secoisolari-ciresinol diglucoside from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Larixol Technical Support Center: A Guide to Addressing Off-Target Effects in Cellular Assays
Welcome to the Larixol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpene that has been reported to act as an inhibitor of the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor signaling pathway.[1][2] It is thought to interfere with the interaction between the βγ subunit of the Gi protein and its downstream signaling molecules.[1][2] This interference can lead to the inhibition of fMLP-induced responses in immune cells like neutrophils, such as superoxide production and chemotaxis.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary target, this compound has been shown to inhibit the phosphorylation of several kinases, including Src kinase, ERK1/2, p38, and AKT.[1][2][3] Additionally, this compound and its derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channels.[4] It is important to consider these activities when designing experiments and interpreting data.
Q3: I am not observing the expected inhibitory effects of this compound on fMLP-induced responses. What could be the reason?
A3: Recent studies have reported variability in the activity of commercially available this compound.[5][6] A 2023 publication indicated that this compound from two different commercial sources did not inhibit neutrophil responses mediated by the formyl peptide receptors FPR1 and FPR2, nor did it affect signaling through Gαq-coupled GPCRs.[5][6] Therefore, it is crucial to validate the activity of your specific batch of this compound. We recommend performing a functional validation assay as described in the "Experimental Protocols" section.
Q4: How can I distinguish between on-target and off-target effects in my assay?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug research.[7][8] Here are a few strategies:
-
Use of orthogonal assays: Test the effect of this compound in different assays that measure distinct cellular events downstream of your target.
-
Employing a rescue experiment: If possible, overexpress the intended target to see if it reverses the effect of this compound.
-
Using a structurally related but inactive compound: This can help to control for non-specific effects of the chemical scaffold.
-
Profiling against a panel of kinases or receptors: This can identify unintended interactions with other proteins.
Q5: What are some general best practices for minimizing off-target effects in cellular assays?
A5: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration of this compound.
-
Ensure the purity of your this compound sample.
-
Include appropriate positive and negative controls in your experiments.
-
Validate your findings in multiple cell lines or primary cell types.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of fMLP-mediated signaling. | Inactive batch of this compound. | Perform a functional validation assay (see Protocol 1). Test a new batch of this compound from a different supplier.[5][6] |
| Experimental conditions are not optimal. | Verify the concentration of fMLP, cell density, and incubation times. | |
| Cell type is not responsive. | Confirm that your cell line expresses the fMLP receptor and its downstream signaling components. | |
| Observed effects do not align with the known mechanism of action. | Off-target effects are dominating the response. | Profile this compound against a panel of relevant kinases (e.g., Src, ERK, p38, AKT) and TRP channels (e.g., TRPC6) to assess off-target activity (see Protocol 2). |
| Compound degradation. | Ensure proper storage of this compound (as recommended by the supplier) and prepare fresh stock solutions for each experiment. | |
| High cellular toxicity observed at effective concentrations. | Off-target cytotoxicity. | Perform a dose-response curve to determine the therapeutic window. Use a lower concentration in combination with another agent if possible. Assess cell viability using methods like MTT or trypan blue exclusion. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a solvent-only control. |
Experimental Protocols
Protocol 1: Functional Validation of this compound Activity using a Neutrophil Chemotaxis Assay
This protocol is designed to verify the inhibitory activity of your this compound batch on fMLP-induced neutrophil chemotaxis.
Materials:
-
Human neutrophils isolated from fresh blood
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)
Procedure:
-
Prepare Neutrophils: Isolate human neutrophils from healthy donors using a standard density gradient centrifugation method. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare this compound and fMLP Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay buffer to achieve the desired final concentrations. Prepare a stock solution of fMLP in DMSO and dilute it in assay buffer to a final concentration of 10 nM (this is the chemoattractant).
-
Pre-incubation with this compound: Incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add the fMLP solution to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, remove the membrane. Scrape the non-migrated cells from the top side of the membrane. Stain the migrated cells on the bottom side with a suitable stain (e.g., Diff-Quik) and count them under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Expected Results: An active batch of this compound should show a dose-dependent inhibition of fMLP-induced neutrophil chemotaxis.
Protocol 2: Assessing Off-Target Effects on Kinase Phosphorylation via Western Blot
This protocol allows for the investigation of this compound's off-target effects on key signaling kinases.
Materials:
-
Cell line of interest (e.g., a cell line known to have active Src, ERK, p38, or AKT signaling)
-
This compound
-
Appropriate cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Src, phospho-ERK1/2, phospho-p38, phospho-AKT, and their total protein counterparts.
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours). If the pathway is not basally active, you may need to stimulate the cells with an appropriate agonist.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on kinase phosphorylation.
Expected Results: A reduction in the ratio of phosphorylated to total kinase levels upon this compound treatment would indicate an off-target effect on that specific kinase pathway.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Larixol and its Derivatives in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Larixol and its derivatives in animal models. The following information is intended for researchers, scientists, and drug development professionals to facilitate experimental design and address potential challenges.
This compound vs. Larixyl Acetate: A Note for Researchers
While research has explored the biochemical properties of this compound, in vivo studies in animal models have predominantly utilized its acetylated derivative, larixyl acetate. This is likely due to improved stability and pharmacokinetic properties of the acetylated form. This guide will primarily focus on the available data for larixyl acetate while also providing information on the proposed mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage for this compound?
Currently, there is a lack of published studies detailing specific in vivo dosages and administration routes for this compound itself in animal models. The available data focuses on its derivative, larixyl acetate.
Q2: What is a recommended starting dosage for larixyl acetate in mice?
A study investigating the effects of larixyl acetate on pressure overload-induced heart failure in mice used a dosage of 5 mg/kg, administered daily via intraperitoneal (i.p.) injection for four weeks[1].
Q3: Are there any reported dosages for larixyl acetate in rats?
Yes, in a rat model of neuropathic pain, larixyl acetate was administered intrathecally at concentrations of 3, 10, and 30 μM[2]. It is important to note that intrathecal administration delivers the compound directly to the spinal cord and dosages will not be directly comparable to systemic routes like i.p. injection.
Q4: What is the proposed mechanism of action for this compound?
In vitro studies using human neutrophils suggest that this compound acts as an inhibitor of the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor signaling pathway. It is proposed to interfere with the interaction between the βγ subunit of the Gi-protein and its downstream signaling molecules, such as Src kinase. This interference leads to the attenuation of downstream pathways including ERK1/2, p38, and AKT phosphorylation[3][4].
Q5: Are there conflicting reports on the efficacy of this compound?
Yes, a recent study published in 2023 reported that this compound obtained from two different commercial suppliers did not inhibit fMLP-induced responses in human neutrophils[5][6]. This contradicts earlier findings and is a critical consideration for researchers. It is advisable to rigorously validate the activity of your this compound batch in a relevant in vitro assay before proceeding with in vivo experiments.
Data Presentation: Larixyl Acetate in Animal Models
| Animal Model | Compound | Dosage/Concentration | Administration Route | Dosing Frequency | Duration | Reference |
| Mouse (Heart Failure) | Larixyl Acetate | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 4 weeks | [1] |
| Rat (Neuropathic Pain) | Larixyl Acetate | 3, 10, 30 μM | Intrathecal (i.t.) | Single or multiple applications | Up to 6 days | [2] |
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Larixyl acetate solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate animal restraint device (optional)
Procedure:
-
Preparation: Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., for a 5 mg/kg dose in a 25g mouse, the volume would be 0.125 mg in the appropriate vehicle). Warm the larixyl acetate solution to room temperature to minimize discomfort to the animal.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly with its head downwards to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the bladder or cecum.
-
Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently by pulling back the plunger to ensure no fluid (urine or blood) is drawn. If the aspiration is clear, slowly inject the solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Oral Gavage Protocol for Rodents
Materials:
-
This compound/Larixyl acetate solution
-
Sterile oral gavage needles (flexible or rigid with a ball tip) appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to determine the correct dosing volume. Ensure the gavage needle is the correct length by measuring from the corner of the animal's mouth to the last rib.
-
Restraint: Securely restrain the animal in an upright position, ensuring the head and neck are in a straight line with the body to facilitate passage of the needle into the esophagus.
-
Tube Insertion: Gently insert the gavage needle into the mouth, over the tongue, and advance it slowly and smoothly into the esophagus. The animal should swallow as the tube is passed. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress (e.g., coughing, choking) which could indicate accidental administration into the trachea.
Intravenous (i.v.) Tail Vein Injection Protocol for Mice
Materials:
-
This compound/Larixyl acetate solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
A warming device (e.g., heat lamp or warming pad)
-
A mouse restrainer
-
70% ethanol wipes
Procedure:
-
Preparation: Weigh the mouse and prepare the correct volume of the solution.
-
Warming and Restraint: Place the mouse in a restrainer. To dilate the tail veins and make them more visible, warm the tail using a heat lamp or warming pad. Be careful not to overheat the tail.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Wipe the tail with a 70% ethanol wipe. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site on the tail.
-
Post-injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of expected in vivo efficacy | - Inactive batch of this compound (as suggested by Sundqvist et al., 2023[5][6]).- Inappropriate dosage or administration route for the specific animal model.- Poor bioavailability of the compound. | - Perform in vitro validation of this compound activity before starting in vivo experiments.- Conduct a dose-response study to determine the optimal dosage.- Consider using larixyl acetate, which has demonstrated in vivo activity.- Evaluate alternative administration routes that may improve bioavailability. |
| Animal distress after i.p. injection (e.g., lethargy, abdominal swelling) | - Accidental injection into an organ (e.g., intestine, bladder).- Peritonitis due to non-sterile technique.- Irritation caused by the vehicle or compound. | - Refine injection technique to ensure proper placement in the peritoneal cavity.- Use sterile solutions and aseptic technique.- Evaluate the tolerability of the vehicle in a pilot study.- Reduce the injection volume if possible. |
| Difficulty with oral gavage (e.g., resistance, coughing) | - Improper restraint leading to a curved esophagus.- Incorrect gavage needle size or length.- Accidental entry into the trachea. | - Ensure the animal's head and neck are in a straight line during the procedure.- Use the appropriate size and length of gavage needle for the animal.- If the animal coughs or struggles, immediately withdraw the needle. |
| Failed tail vein injection (e.g., subcutaneous swelling) | - Needle not properly inserted into the vein.- Vein collapsed or difficult to visualize. | - Ensure proper warming of the tail to dilate the veins.- Use a new, sharp needle for each injection.- Adjust the angle of needle insertion to be more shallow.- If multiple attempts on one vein fail, try the other lateral tail vein. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Larixol in Biological Samples
Welcome to the technical support center for the quantification of Larixol in various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are most suitable for quantifying this compound in biological samples?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to improve the volatility and thermal stability of this compound. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
Q2: What is a major challenge in quantifying this compound by LC-MS/MS?
A2: A significant challenge is the "matrix effect," where components in the biological sample co-eluting with this compound can interfere with its ionization, leading to signal suppression or enhancement.[2][3][4] This can negatively impact the accuracy and reproducibility of the quantification.[2][3][5] Strategies to mitigate matrix effects include thorough sample preparation, the use of a suitable internal standard, and optimizing chromatographic conditions.[3][4]
Q3: Is an ELISA kit available for this compound quantification?
A3: Currently, there are no commercially available ELISA kits specifically designed for the quantification of this compound. ELISA kits are typically developed for larger molecules like proteins and hormones.[6][7] For a small molecule like this compound, chromatographic methods such as LC-MS/MS or GC-MS are the preferred approaches.
Q4: What are the key considerations for sample stability when analyzing this compound?
A4: The stability of this compound in biological samples can be influenced by factors such as temperature, pH, light exposure, and enzymatic degradation.[8][9][10] It is crucial to evaluate analyte stability under various storage and handling conditions as part of method validation to ensure accurate results.[8][9][10]
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for a structurally related compound where this compound was used as an internal standard.[1]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 20 µL of plasma, add 80 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard.
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is typically used to achieve good peak shape and separation.
-
Flow Rate: A flow rate appropriate for the column dimensions should be used (e.g., 0.4-0.6 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for this compound.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions for this compound:
-
m/z 307.2 → m/z 271.2
-
m/z 307.2 → m/z 220.9
-
m/z 307.2 → m/z 265.9
-
m/z 307.2 → m/z 151.2[1]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical Protocol)
This is a generalized protocol as no specific validated method for this compound was found. Diterpenes like this compound typically require derivatization for GC-MS analysis.[11][12][13]
1. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: To make this compound more volatile, a derivatization step is necessary. Trimethylsilylation (TMS) is a common method.[11]
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined time to ensure complete reaction.
-
2. GC-MS Conditions
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for sterol and diterpene analysis.[14][15]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, start at a lower temperature, then ramp up to a higher temperature to elute the derivatized this compound.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode can be used.
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for a this compound-related Compound [1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Linearity Range | 2 - 1600 ng/mL |
| Linear Regression Coefficient (r²) | ≥ 0.998 |
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent and mobile phase- Column degradation- pH of the mobile phase is inappropriate for the analyte | - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Use a guard column and replace the analytical column if necessary.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Low Signal Intensity / No Peak | - Inefficient ionization- Matrix suppression- Sample degradation- Incorrect MRM transitions | - Optimize MS parameters (e.g., spray voltage, gas flows).- Improve sample cleanup or dilute the sample.- Check sample stability and storage conditions.[8][9][10]- Verify the MRM transitions for this compound. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interference | - Use high-purity solvents and flush the LC system.- Implement more selective sample preparation techniques. |
| Inconsistent Retention Time | - Fluctuations in mobile phase composition or flow rate- Column temperature variations- Column aging | - Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature.- Replace the column if it has degraded. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Low Signal | - Incomplete derivatization- Analyte degradation in the injector- Adsorption in the GC system | - Optimize derivatization reaction time, temperature, and reagent concentration.- Use a lower injector temperature or a deactivated liner.- Use a deactivated column and liner. |
| Ghost Peaks | - Carryover from previous injections- Contamination in the syringe or injector | - Run blank injections between samples.- Clean the syringe and injector port. |
| Broad or Tailing Peaks | - Active sites in the GC system- Non-volatile residues in the liner or column | - Use a deactivated liner and column.- Perform regular maintenance on the injector and replace the liner. |
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Logic diagram for troubleshooting LC-MS/MS analysis.
References
- 1. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. Life Science Research | Industry-Preferred ELISA Test Kits [neogen.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting inconsistencies in Larixol's biological activity
Welcome to the Larixol Technical Support Center. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers address inconsistencies in this compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: Why are my IC₅₀ values for this compound different from those in published literature?
A1: Discrepancies in half maximal inhibitory concentration (IC₅₀) values can arise from multiple sources. Key factors include variations in cell line (passage number, cell health), cell seeding density, serum concentration in the media, and the specific assay and endpoint used. Natural products like this compound can also exhibit variability due to purity, solubility, and stability of the stock solution.[1][2] Always ensure your experimental conditions closely match the cited literature and that you run appropriate controls.
Q2: My this compound stock solution is cloudy or shows precipitation. What should I do?
A2: this compound has limited aqueous solubility.[3] Cloudiness indicates that the compound may be falling out of solution. We recommend preparing stock solutions in a suitable solvent like DMSO and storing them in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When diluting into aqueous media for experiments, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability on its own. If precipitation occurs upon dilution, try vortexing or using a vehicle with better solubilizing properties, if compatible with your assay.
Q3: Can this compound interfere with colorimetric or fluorescent assays?
A3: Like many natural products, this compound has the potential to interfere with assay readouts.[4] For colorimetric assays like the MTT assay, this compound could potentially reduce the MTT reagent directly, leading to false-positive results (increased viability).[4][5] It is crucial to run a "compound-only" control (this compound in media without cells) to check for any direct effect on the assay reagents. If interference is detected, consider using an alternative assay that measures a different viability marker.
Troubleshooting Guides
Guide 1: Inconsistent Anti-inflammatory Activity in Neutrophils
Problem: You are observing high variability in this compound's ability to inhibit fMLP-induced superoxide production in neutrophils.
| Potential Cause | Recommended Solution |
| Neutrophil Viability/Activation State | Use freshly isolated primary neutrophils for each experiment. Check viability before starting the assay. Do not use cells that have been stored for extended periods. |
| This compound Stock Solution Degradation | Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1] |
| fMLP Receptor Desensitization | Ensure neutrophils are not over-stimulated during isolation and handling. Perform experiments promptly after isolation. |
| Assay Timing and Kinetics | Optimize the incubation time for both this compound pre-treatment and fMLP stimulation. The inhibitory effect may be time-dependent. |
Hypothetical Data: Effect of this compound Aliquot Age on IC₅₀
This table illustrates how the potency of this compound can appear to decrease if stock solutions are not handled correctly.
| This compound Aliquot | IC₅₀ for Superoxide Inhibition (µM) |
| Freshly Prepared | 1.98[1][6] |
| Stored at 4°C for 1 week | 5.31 |
| After 5 Freeze-Thaw Cycles | 8.75 |
Guide 2: Variable Cytotoxicity in MTT Assays
Problem: Your MTT assay results show inconsistent dose-response curves or poor reproducibility when testing this compound.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Formazan | Ensure the formazan solubilization buffer is added in sufficient volume and mixed thoroughly until all purple crystals are dissolved. Check for any precipitate that could scatter light. |
| Direct MTT Reduction by this compound | Run a cell-free control with this compound and MTT reagent. If the solution turns purple, this compound is directly reducing the MTT. Use an alternative assay (e.g., CellTiter-Glo®, neutral red uptake).[4][7] |
| Variable Cell Seeding Density | Use a precise cell counting method and ensure even cell distribution across the plate to avoid "edge effects." Metabolic activity, which the MTT assay measures, is highly dependent on cell density.[7] |
| Toxicity of MTT Reagent | Minimize the incubation time of cells with the MTT reagent. Prolonged exposure can be toxic to some cell lines.[4][5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) in a 96-well plate format.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (media with DMSO at the highest concentration used) and a "media only" blank.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 150 µL of Formazan Solubilization Solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Neutrophil Superoxide Anion Production Assay
This protocol measures the inhibitory effect of this compound on fMLP-stimulated superoxide production by human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution (10 mM in DMSO)
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
Cytochrome c (from equine heart)
-
Superoxide dismutase (SOD)
Methodology:
-
Neutrophil Preparation: Isolate neutrophils from fresh human blood using a standard method (e.g., Ficoll-Paque gradient followed by dextran sedimentation). Resuspend cells in HBSS at a concentration of 1x10⁶ cells/mL.
-
This compound Pre-incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to wells. Add 25 µL of this compound dilutions (prepared in HBSS) and incubate for 15 minutes at 37°C.
-
Assay Initiation: Add 25 µL of a reaction mixture containing cytochrome c (1 mg/mL) and fMLP (final concentration 0.1 µM). To control wells, add SOD (100 U/mL) to confirm that the reduction of cytochrome c is superoxide-dependent.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 550 nm every minute for 15 minutes.
-
Data Analysis: Calculate the rate of superoxide production (Vmax) from the linear portion of the kinetic curve. The SOD-inhibitable portion represents the true superoxide-dependent signal. Calculate the percentage inhibition of superoxide production by this compound relative to the fMLP-only control.
Visualizations: Workflows and Pathways
Caption: General troubleshooting workflow for inconsistent results.
Caption: Proposed signaling pathway of this compound in neutrophils.[1][6][8]
Caption: Experimental workflow for a typical MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ACETATE | 1438-66-0 [amp.chemicalbook.com]
- 4. Is Your MTT Assay the Right Choice? [dk.promega.com]
- 5. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Larixol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larixol.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical detection of this compound.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase may improve peak shape. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[1][2] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[1][2] |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient.[1][2] | |
| Air bubbles in the pump or detector. | Degas the mobile phase and purge the system.[2][3] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Clean the detector flow cell.[2][3] |
| Leaks in the system. | Check all fittings and connections for leaks.[1][2] | |
| Low Signal Intensity | Suboptimal detector wavelength. | Determine the optimal UV absorbance wavelength for this compound. |
| Sample degradation. | Ensure proper sample storage and handling to prevent degradation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak for this compound | This compound is a diterpene with low volatility. | Ensure the GC oven temperature is high enough and the run time is long enough to elute the compound. A final hold at a high temperature (e.g., 280°C) for an extended period can be beneficial.[4] |
| Inefficient extraction from the sample matrix. | Optimize the extraction method. Diterpenes may require more rigorous extraction conditions than more volatile terpenes.[4] | |
| Degradation in the injector port. | Use a lower injector temperature or a deactivated liner. | |
| Poor Peak Separation | Co-elution with other matrix components. | Optimize the temperature program (e.g., use a slower ramp rate).[5] |
| Inappropriate column phase. | Select a GC column with a different polarity. | |
| Carryover | Adsorption of this compound in the system. | Use a solvent flush after each injection and bake out the system regularly. |
Frequently Asked Questions (FAQs)
1. What is the most suitable analytical technique for this compound quantification?
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly robust and selective method for the quantification of this compound and its derivatives in biological matrices like plasma.[6] It offers high sensitivity and specificity, which is crucial for pharmacokinetic studies.
2. I am not detecting this compound using my standard GC-MS method for terpenes. Why?
This compound is a diterpenoid, which has a higher molecular weight and lower volatility compared to monoterpenes or sesquiterpenes.[5] Standard GC-MS methods for more volatile terpenes may not have a high enough final oven temperature or a long enough run time to elute this compound. You may need to modify your temperature program to include a higher final temperature and a longer hold time.[4]
3. What are the key parameters for developing an LC-MS/MS method for this compound?
Based on a validated method for a this compound derivative, key parameters to consider are:
-
Ionization Mode: Positive ion mode with electrospray ionization (ESI) has been shown to be effective.[6]
-
MRM Transitions: For a this compound derivative (SH045, m/z 364.3), the most intense MRM transitions were m/z 364.3 → m/z 151.2, m/z 364.3 → m/z 271.3, and m/z 364.3 → m/z 289.3. Similar parent and product ions would need to be optimized for this compound.[6]
-
Internal Standard: A structurally related compound, such as another stable labdane diterpene, is recommended. (+)-Larixol itself has been used as an internal standard for the quantification of its derivatives.[6]
4. How can I improve the extraction of this compound from a complex matrix?
For biological samples like plasma, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is common. For plant materials, techniques like ultrasound-assisted extraction or microwave-assisted extraction with a suitable organic solvent can be effective. The choice of solvent will depend on the polarity of the matrix and this compound.
5. Are there any known stability issues with this compound?
This compound, being a diterpenoid with hydroxyl groups, can be susceptible to degradation under certain conditions, such as high temperatures or exposure to strong acids or bases.[7] It is advisable to store samples and standards at low temperatures and protected from light. Stability in the analytical matrix should be evaluated as part of method validation.
Experimental Protocols
LC-MS/MS Method for this compound Derivative Quantification (Adaptable for this compound)
This protocol is based on a validated method for the this compound derivative SH045 and can be adapted for this compound analysis.[6]
1. Sample Preparation (Mouse Plasma)
- Thaw plasma samples at room temperature.
- To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., a structural analog of this compound in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM). MRM transitions will need to be optimized for this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for a this compound derivative (SH045), which can serve as a benchmark for a this compound assay.[6]
| Parameter | Value |
| Linearity Range | 2–1600 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Intra-day Accuracy (%) | 95-105% |
| Inter-day Accuracy (%) | 93-107% |
Visualizations
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Larixol
Welcome to the technical support center for Larixol, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound is a labdane-type diterpenoid with demonstrated biological activities, including the inhibition of the formyl peptide receptor (fMLP) signaling and the transient receptor potential canonical 6 (TRPC6) channel.[1][2] However, this compound is a lipophilic compound and is poorly soluble in aqueous solutions, which can significantly limit its oral absorption and, consequently, its in vivo efficacy.[3][4] Overcoming this poor bioavailability is a critical step in developing this compound for in vivo applications.
2. What are the primary strategies for enhancing the bioavailability of this compound?
The main approaches to improve the oral bioavailability of poorly soluble drugs like this compound focus on increasing its solubility and/or dissolution rate in the gastrointestinal tract. Key strategies include:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution. Solid Lipid Nanoparticles (SLNs) are a promising option for lipophilic drugs like this compound.[5][6]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin can significantly increase its apparent aqueous solubility.[7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
3. How can I assess the permeability of my this compound formulation?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9][10] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. A low Papp value for this compound would indicate that its absorption is likely limited by its ability to cross the intestinal barrier, in addition to its low solubility.
4. What are the key pharmacokinetic parameters to consider in an in vivo study?
When evaluating different this compound formulations in an animal model (e.g., rats), the primary pharmacokinetic parameters to measure in plasma are:
-
Cmax (Maximum Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
An improved formulation should ideally demonstrate a higher Cmax and a larger AUC compared to a simple suspension of this compound.[11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable this compound levels in plasma after oral administration. | 1. Poor aqueous solubility of this compound leading to minimal dissolution. 2. Low intestinal permeability. 3. Rapid first-pass metabolism in the liver. | 1. Enhance Solubility: Formulate this compound as a solid lipid nanoparticle (SLN) or a cyclodextrin inclusion complex before in vivo administration. 2. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If Papp is low, consider co-administration with a permeation enhancer (use with caution and appropriate controls). 3. Inhibit Metabolism (for mechanistic studies): Co-administer a broad-spectrum cytochrome P450 inhibitor to assess the impact of first-pass metabolism on bioavailability. This is for investigational purposes only. |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing of the this compound suspension. 2. Differences in food intake affecting gastrointestinal physiology. 3. Genetic variability in metabolic enzymes among animals. | 1. Improve Formulation Homogeneity: Ensure the this compound formulation is a homogenous suspension or a clear solution if using a solubilizing formulation. Use precise dosing techniques. 2. Standardize Experimental Conditions: Fast animals overnight before dosing and control access to food and water during the study.[12] 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Precipitation of this compound in the dissolution medium during in vitro testing. | 1. The concentration of this compound exceeds its solubility in the chosen medium. 2. Incompatibility of the formulation with the dissolution medium. | 1. Use Biorelevant Media: Employ dissolution media that mimic the fed or fasted state of the small intestine (e.g., FaSSIF, FeSSIF) which contain bile salts and lecithin to better reflect in vivo conditions. 2. Incorporate Surfactants: Add a small percentage of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to maintain sink conditions.[13] |
| Difficulty in quantifying this compound in plasma samples. | 1. Low plasma concentrations are below the limit of detection of the analytical method. 2. Interference from plasma matrix components. | 1. Develop a Sensitive Analytical Method: Utilize a highly sensitive method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification.[14] 2. Optimize Sample Preparation: Employ a robust extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances from the plasma before analysis.[15] |
Data Presentation
Due to the limited publicly available data on the aqueous solubility and in vivo pharmacokinetics of various this compound formulations, the following tables provide a template with representative data for a hypothetical poorly soluble labdane diterpenoid with properties similar to this compound. This illustrates the expected improvements with bioavailability enhancement strategies.
Table 1: Physicochemical and In Vitro Activity Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 306.48 g/mol | [16] |
| Aqueous Solubility | < 1 µg/mL (Estimated as practically insoluble) | [3][4] |
| LogP (Predicted) | > 4.0 | General property of labdane diterpenes |
| IC50 (fMLP-induced superoxide production) | 1.98 ± 0.14 µM | [1][17] |
| IC50 (TRPC6 Inhibition) | 2.04 µM | [2] |
Table 2: Hypothetical Comparative Pharmacokinetic Data of Different "this compound-like" Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 250 ± 50 | 1.5 | 1250 ± 200 | 500 |
| Cyclodextrin Complex | 50 | 180 ± 40 | 1.0 | 900 ± 150 | 360 |
Note: These are representative values for a poorly soluble compound and are intended for illustrative purposes only. Actual results for this compound may vary.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for preparing SLNs.
-
Materials: this compound, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[5][6]
-
2. Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for preparing small batches of inclusion complexes.
-
Materials: this compound, a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), and a small amount of a hydroalcoholic solution.
-
Procedure:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the hydroalcoholic solution to the HP-β-CD and knead to form a paste.
-
Accurately weigh the this compound and add it to the paste.
-
Knead the mixture for a defined period (e.g., 60 minutes). Add more of the hydroalcoholic solution if the mixture becomes too dry.
-
Dry the resulting paste in an oven at a controlled temperature or under a vacuum to obtain a solid powder.
-
Characterize the complex for drug content and dissolution enhancement.[5][7]
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for an oral bioavailability study.
-
Animals: Male Sprague-Dawley rats (or other appropriate strain).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., simple suspension, SLNs, or cyclodextrin complex) orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[12][14]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: this compound's inhibitory effect on the fMLP signaling pathway.
Caption: this compound's inhibitory action on the TRPC6 signaling pathway.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ACETATE | 1438-66-0 [amp.chemicalbook.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Larixol vs. Larixyl Acetate: A Comparative Analysis of TRPC6 Inhibition
For Immediate Release
A comparative analysis of Larixol and its acetylated derivative, larixyl acetate, reveals significant differences in their potency as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key mediator in various pathophysiological processes.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their inhibitory activities, supported by experimental data and detailed protocols.
Quantitative Comparison of TRPC6 Inhibition
Larixyl acetate has demonstrated a higher potency in blocking TRPC6 channels compared to this compound.[2] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight this difference. The following table summarizes the key quantitative data from studies using Human Embryonic Kidney (HEK) cells engineered to express TRPC6 channels.
| Compound | Assay Type | Activator | IC50 (µM) for TRPC6 | IC50 (µM) for TRPC3 | Selectivity (TRPC3/TRPC6) | Reference |
| This compound | OAG-induced Ca²⁺ entry | OAG | 2.04 | Not specified in snippet | Not specified in snippet | [2] |
| Larixyl Acetate | OAG-induced Ca²⁺ entry | OAG | 0.58 | 6.38 | ~11-fold | [2] |
| Larixyl Acetate | Recombinant TRPC6 | Diacylglycerol/Receptor | 0.1 - 0.6 | Not specified in snippet | ~12-fold vs TRPC3, ~5-fold vs TRPC7 | [1][3] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol, a diacylglycerol analog used to activate TRPC channels.
These data indicate that larixyl acetate is a more potent and selective inhibitor of TRPC6 over the closely related TRPC3 channel.[1][2] This selectivity is a crucial attribute for a pharmacological tool intended to target TRPC6-specific pathways.
Experimental Protocols
The determination of the inhibitory effects of this compound and larixyl acetate on TRPC6 channels involved the following key experimental methodologies:
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, 1 mM pyruvate, and antibiotics.[4][5]
-
Cells were transfected with plasmids encoding for human TRPC6 fused with a Yellow Fluorescent Protein (YFP) tag (hTRPC6-YFP) to allow for visualization and confirmation of expression.[2] Control experiments were performed using cells transfected with an empty vector or plasmids for other TRP channels like TRPC3.[5]
2. Calcium Imaging Assay:
-
This assay measures changes in intracellular calcium ([Ca²⁺]i) concentration, a direct indicator of TRPC6 channel activity.
-
Cell Preparation: Transfected HEK cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[2]
-
Assay Procedure:
-
Cells were placed in a fluorescence plate reader.
-
Various concentrations of the test compounds (this compound or larixyl acetate) or a vehicle control (DMSO) were applied.[2]
-
The TRPC6 channels were then activated using an agonist, typically the diacylglycerol analog OAG (50 µM).[2]
-
The fluorescence intensity was monitored over time to measure the influx of Ca²⁺.[2]
-
-
Data Analysis: The increase in fluorescence upon OAG stimulation corresponds to Ca²⁺ entry through TRPC6 channels. The inhibitory effect of the compounds was determined by the reduction in this fluorescence signal. Concentration-response curves were generated to calculate the IC50 values.[2]
3. Electrophysiology (Patch-Clamp):
-
Whole-cell patch-clamp recordings provide a direct measure of the ionic currents flowing through the TRPC6 channels.[6]
-
Cell Preparation: Individual transfected HEK cells were selected for recording.
-
Recording Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is held at a specific voltage, and currents are recorded in response to voltage ramps or steps.[6]
-
TRPC6 channels were activated by including OAG in the bath solution.
-
The effect of this compound or larixyl acetate was assessed by applying the compounds to the bath solution and measuring the change in the OAG-activated current.
-
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway
TRPC6 is a non-selective cation channel that primarily allows the influx of Ca²⁺ and Na⁺ into the cell.[7] Its activation is often downstream of G-protein coupled receptors (GPCRs) and the activation of phospholipase C (PLC).[7][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] DAG is the endogenous activator of TRPC6.[9] The resulting increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the calcineurin-NFAT pathway, which is involved in processes like cardiac hypertrophy.[10]
TRPC6 signaling pathway and point of inhibition.
Experimental Workflow for TRPC6 Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory potential of compounds on TRPC6 channels using a fluorescence-based calcium assay.
Workflow for assessing TRPC6 inhibition.
References
- 1. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of endogenous TRPC6 channels in Ca2+ signal generation in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPC6 - Wikipedia [en.wikipedia.org]
- 10. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Larixol derivatives in FSGS models
A detailed analysis of Larixol, Larixyl Acetate, and Larixyl Carbamate as potential therapeutic agents for Focal Segmental Glomerulosclerosis (FSGS), focusing on their activity as TRPC6 inhibitors.
Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome, often progressing to end-stage renal disease.[1] A key breakthrough in understanding the molecular basis of some forms of FSGS was the discovery of gain-of-function mutations in the TRPC6 gene, which encodes a calcium-permeable cation channel expressed in podocytes.[2][3] This has established TRPC6 as a promising therapeutic target. This compound, a natural labdane-type diterpene, and its semi-synthetic derivatives have emerged as potent inhibitors of TRPC6, offering a potential new avenue for FSGS treatment.[4]
This guide provides a head-to-head comparison of this compound and its key derivatives, Larixyl Acetate and Larixyl Carbamate, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals investigating novel therapies for FSGS.
Disclaimer: To date, no direct head-to-head in-vivo comparison studies of this compound, Larixyl Acetate, and Larixyl Carbamate in animal models of FSGS have been published. The following comparison is based on in-vitro potency and selectivity data, which may not directly translate to in-vivo efficacy.
Comparative Analysis of this compound Derivatives
The primary mechanism of action of this compound derivatives in the context of FSGS is the inhibition of the TRPC6 ion channel. Overactive TRPC6 channels in podocytes lead to excessive calcium influx, which is believed to trigger a cascade of events leading to podocyte injury, effacement, and ultimately, glomerulosclerosis.[3][5]
In-Vitro Potency and Selectivity
The available data indicates a clear progression in potency and selectivity from the parent compound, this compound, to its semi-synthetic derivatives. Larixyl Acetate demonstrates significantly higher potency in blocking TRPC6 channels compared to this compound. Larixyl Carbamate was developed to improve upon the metabolic stability of the acetate ester while maintaining high potency.[1] It is reported to be as potent as Larixyl Acetate but with enhanced selectivity against the closely related TRPC3 channel.[1]
| Compound | Target | IC50 (µM) | Selectivity vs. TRPC3 | Reference |
| This compound | TRPC6 | ~2.0 | Moderate | [6] |
| Larixyl Acetate | TRPC6 | ~0.26 - 0.6 | ~12-fold | [4][7][8] |
| Larixyl Carbamate | TRPC6 | Potency similar to Larixyl Acetate | ~30-fold | [1] |
| Larixyl Methylcarbamate | TRPC6 | 0.15 ± 0.06 | High | [4] |
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway in Podocytes
Gain-of-function mutations in TRPC6 or its overactivation by upstream signals, such as angiotensin II acting through Gq-coupled receptors, leads to excessive Ca2+ influx.[5] This disrupts the intricate signaling network that maintains podocyte architecture and function, involving interactions with slit diaphragm proteins like nephrin and podocin.[2] The sustained increase in intracellular calcium can activate downstream pathological pathways, including calcineurin signaling, leading to cytoskeletal rearrangement, apoptosis, and eventual glomerulosclerosis.[3][5]
Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of this compound derivatives.
Experimental Workflow for Evaluating this compound Derivatives in an FSGS Model
A typical preclinical study to evaluate the efficacy of this compound derivatives in an animal model of FSGS, such as the adriamycin-induced nephropathy model, would follow the workflow outlined below.
Caption: A generalized experimental workflow for the in-vivo evaluation of this compound derivatives in an FSGS animal model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of standard protocols for inducing FSGS in animal models and for assessing the in-vitro activity of TRPC6 inhibitors.
Adriamycin-Induced FSGS Model in Mice
This is a widely used model that recapitulates many features of human FSGS.
-
Animal Strain: BALB/c mice are commonly used due to their susceptibility to adriamycin-induced nephropathy.
-
Induction: A single intravenous injection of adriamycin (doxorubicin hydrochloride) at a dose of 10-11 mg/kg body weight is administered.
-
Disease Progression: Proteinuria typically develops within the first week and peaks around 4-6 weeks post-injection. Glomerulosclerosis becomes evident from week 4 onwards.
-
Parameters for Evaluation:
-
Proteinuria: Measured weekly or bi-weekly from urine samples, often expressed as the urine protein-to-creatinine ratio.
-
Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) at the study endpoint.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to evaluate the extent of glomerulosclerosis and tubulointerstitial fibrosis. A semi-quantitative glomerulosclerosis index is often used.
-
Immunohistochemistry/Immunofluorescence: Staining for podocyte-specific proteins like nephrin and podocin to assess podocyte injury and loss.
-
Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats
The PAN model is another established method for inducing nephrotic syndrome and FSGS-like lesions.
-
Animal Strain: Wistar or Sprague-Dawley rats are frequently used.
-
Induction: A single intraperitoneal or intravenous injection of puromycin aminonucleoside (typically 50-150 mg/kg body weight). Chronic models may involve repeated injections.
-
Disease Progression: Massive proteinuria develops within a few days of injection. Chronic administration leads to progressive glomerulosclerosis.
-
Parameters for Evaluation: Similar to the adriamycin model, key readouts include proteinuria, serum biochemistry, and detailed renal histology.
In-Vitro TRPC6 Inhibition Assay (Calcium Influx)
This assay is used to determine the potency (IC50) of compounds in blocking TRPC6 channel activity.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPC6 are commonly used.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is recorded.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound derivative).
-
TRPC6 channels are activated using a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence signal.
-
-
Data Analysis: The inhibitory effect of the compound at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
This compound and its derivatives, particularly Larixyl Acetate and Larixyl Carbamate, represent a promising class of TRPC6 inhibitors with potential therapeutic value for FSGS. The semi-synthetic derivatives show improved potency and selectivity in in-vitro assays compared to the parent compound. However, the lack of direct head-to-head in-vivo comparative studies in FSGS models is a significant knowledge gap. Future research should focus on evaluating the in-vivo efficacy and safety of these compounds in relevant animal models of FSGS to validate their therapeutic potential and to select the best candidate for further clinical development. Such studies will be critical in determining if the enhanced in-vitro characteristics of the derivatives translate into superior in-vivo performance in ameliorating the progression of FSGS.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Gq signaling causes glomerular injury by activating TRPC6 [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol's Specificity for TRPC6: A Comparative Analysis Against Other TRP Channels
For Immediate Release
A comprehensive review of available data confirms that Larixol and its derivative, Larixyl acetate, demonstrate a significant and selective inhibitory effect on the Transient Receptor Potential Canonical 6 (TRPC6) channel over other members of the TRP channel family. This guide provides an objective comparison of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its specificity.
Larixyl acetate, a key component derived from larch resin, has been identified as a potent blocker of Ca2+ entry and ionic currents mediated by TRPC6 channels.[1][2][3] Studies have shown a marked preference for TRPC6, with an approximate 12-fold and 5-fold selectivity over its closest relatives, TRPC3 and TRPC7, respectively.[1][2][3] Furthermore, research indicates no significant inhibition of more distantly related TRPV or TRPM channels, highlighting the compound's specific mode of action.[1][2][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Larixyl acetate has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). These values, summarized in the table below, clearly illustrate the preferential inhibition of TRPC6.
| Compound | TRP Channel | IC50 (µM) | Selectivity over TRPC6 | Reference |
| This compound | TRPC6 | ~2.04 | - | [3] |
| Larixyl acetate | TRPC6 | ~0.58 | - | [3] |
| TRPC3 | ~6.38 | ~11x | [3] | |
| TRPC7 | Not specified | ~5x (qualitative) | [1][2][3] | |
| TRPV Channels | Not significant | High | [1][2][3] | |
| TRPM Channels | Not significant | High | [1][2][3] |
Experimental Validation of Specificity
The specificity of this compound and its derivatives for TRPC6 has been validated through rigorous experimental protocols, primarily utilizing patch-clamp electrophysiology and calcium imaging assays in human embryonic kidney (HEK293) cells engineered to express specific TRP channels.
Caption: Workflow for determining this compound's TRP channel selectivity.
Detailed Methodologies
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding the human TRP channel of interest (e.g., hTRPC6, hTRPC3, hTRPV1). Standard transfection protocols using reagents like lipofectamine are employed.
-
For stable cell lines, selection is performed using an appropriate antibiotic (e.g., G418) for several weeks.
2. Patch-Clamp Electrophysiology:
-
Whole-cell patch-clamp recordings are performed on transfected HEK293 cells.
-
The extracellular solution typically contains (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4.
-
The intracellular (pipette) solution usually contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 0.05 EGTA, adjusted to a pH of 7.2.
-
TRP channels are activated by applying a specific agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3/6/7).
-
This compound or Larixyl acetate is then perfused at various concentrations to determine the dose-dependent inhibition of the agonist-induced currents.
-
Current-voltage (I-V) relationships are determined using voltage ramps to characterize the biophysical properties of the channels.
-
Data are acquired and analyzed using software such as pCLAMP to calculate the percentage of inhibition and IC50 values.
3. Calcium Imaging:
-
Transfected HEK293 cells are plated on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature.
-
After washing to remove excess dye, the cells are bathed in a physiological salt solution.
-
Baseline fluorescence is recorded before the application of a TRP channel agonist.
-
The agonist is applied to induce calcium influx, leading to an increase in fluorescence.
-
This compound or Larixyl acetate is then added at varying concentrations to measure the inhibition of the agonist-induced calcium signal.
-
Fluorescence intensity is measured over time using a fluorescence microscope and appropriate imaging software.
-
The change in fluorescence is used to determine the inhibitory effect of the compound and to calculate its IC50.
Signaling Pathway and Mechanism of Action
TRPC6 is a non-selective cation channel that, upon activation, allows the influx of calcium and other cations into the cell. This influx is a critical step in various signaling pathways. This compound and Larixyl acetate act as inhibitors of this channel, thereby blocking these downstream signaling events.
Caption: this compound's inhibition of the TRPC6 signaling pathway.
References
Larixol's Efficacy on Wild-Type vs. Mutant TRPC6: A Comparative Analysis for Drug Development
For Immediate Release
A comprehensive analysis of Larixol and its derivatives reveals potent inhibition of both wild-type and disease-associated mutant forms of the TRPC6 ion channel. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform future therapeutic strategies.
Transient Receptor Potential Canonical 6 (TRPC6) is a calcium-permeable non-selective cation channel that plays a crucial role in various physiological processes. Gain-of-function mutations in the TRPC6 gene have been identified as a cause of autosomal dominant focal segmental glomerulosclerosis (FSGS), a debilitating kidney disease.[1] Consequently, TRPC6 has emerged as a promising therapeutic target. This compound, a natural compound, and its semi-synthetic derivatives, such as larixyl acetate and larixyl carbamate (LC), have been identified as potent and selective inhibitors of TRPC6.[1][2] This guide compares the inhibitory effects of these compounds on wild-type (WT) TRPC6 versus FSGS-associated mutant TRPC6 channels.
Quantitative Comparison of this compound Derivatives on TRPC6 Activity
The inhibitory potency of this compound derivatives has been quantified using fluorometric single-cell intracellular Ca2+ concentration analyses. The following tables summarize the half-maximal inhibitory concentrations (IC50) of larixyl acetate and larixyl carbamate on wild-type and various gain-of-function TRPC6 mutants.
| Compound | TRPC6 Variant | IC50 (µM) | Reference |
| Larixyl Acetate | Wild-Type | 0.58 | [1] |
| Larixyl Acetate | P112Q | 0.35 - 0.65 | [1] |
| Larixyl Acetate | M132T | 0.35 - 0.65 | [1] |
| Larixyl Acetate | R175Q | 0.91 | [1] |
| Larixyl Acetate | Q889K | 0.35 - 0.65 | [1] |
| Larixyl Acetate | R895C | Not specified | [1] |
| Larixyl Acetate | E897K | Not specified | [1] |
| Larixyl Carbamate | Wild-Type | 0.41 - 0.66 | [1] |
| Larixyl Carbamate | P112Q | 0.41 - 0.66 | [1] |
| Larixyl Carbamate | M132T | 0.41 - 0.66 | [1] |
| Larixyl Carbamate | R175Q | 1.03 | [1] |
| Larixyl Carbamate | Q889K | 0.41 - 0.66 | [1] |
| Larixyl Carbamate | R895C | 0.41 - 0.66 | [1] |
| Larixyl Carbamate | E897K | 0.41 - 0.66 | [1] |
Table 1: Inhibitory Potency of this compound Derivatives on Wild-Type and Mutant TRPC6 Channels. The data indicates that larixyl carbamate is a potent inhibitor of both wild-type and all tested FSGS-related TRPC6 mutants, with IC50 values in the sub-micromolar range.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's effects on TRPC6.
Calcium Influx Assay
This protocol is adapted from studies measuring TRPC6-mediated Ca2+ entry in HEK293 cells.[1]
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Earle's Minimum Essential Medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U·mL⁻¹ penicillin, and 0.1 mg·mL⁻¹ streptomycin.
-
For experiments, cells are seeded on 25 mm glass coverslips and transfected with DNA encoding wild-type or mutant TRPC6-YFP using a suitable transfection reagent.
2. Fluorescent Calcium Imaging:
-
Transfected HEK293 cells are loaded with a Ca2+ sensitive fluorescent dye, such as Fluo-4 AM.
-
Prepare a loading solution of 1 µM Fluo-4 AM in a physiological buffer (e.g., HBSS) at room temperature.
-
Incubate cells with the loading solution at 37°C for 40-60 minutes.[3]
-
After incubation, wash the cells with the physiological buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the stage of an inverted fluorescence microscope.
-
Baseline fluorescence is recorded before the application of a TRPC6 agonist (e.g., 50 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
The agonist is applied to induce Ca2+ influx through TRPC6 channels, and the change in fluorescence intensity is recorded over time.
-
To test the inhibitory effect of this compound derivatives, cells are pre-incubated with the compound for a specified duration before the addition of the agonist.
Whole-Cell Patch Clamp Electrophysiology
This protocol is based on methods used to record TRPC6 channel currents.[4][5]
1. Cell Preparation:
-
Transfected HEK293 cells expressing either wild-type or mutant TRPC6 are used for recordings.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
2. Pipette and Solutions:
-
External (Bath) Solution: Comprises (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.[4]
-
Internal (Pipette) Solution: Contains (in mM): 140 CsCl, 0.5 EGTA, 10 HEPES, 3 Mg-ATP, and 0.2 Tris-GTP, with the pH adjusted to 7.3 with CsOH.[4]
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3–5 MΩ when filled with the internal solution.
3. Recording Procedure:
-
A giga-seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPC6 currents are elicited by applying a voltage ramp protocol (e.g., from -120 mV to +100 mV).
-
To measure the effect of this compound derivatives, the compound is perfused into the bath solution, and the change in current amplitude is recorded.
Visualizing the TRPC6 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and experimental design, the following diagrams have been generated.
Caption: TRPC6 signaling pathway and point of this compound intervention.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 5. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Larixol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on the biological activity of Larixol, a labdane-type diterpenoid. The focus is on its reported anti-inflammatory effects and the conflicting findings within the scientific literature. Detailed experimental protocols are provided to facilitate the replication of key findings.
Overview of this compound's Reported Biological Activity
This compound is a natural compound that has been the subject of various phytochemical and biological activity studies.[1][2][3][4] A significant area of investigation has been its potential as an anti-inflammatory agent, particularly its effects on neutrophil activation. Neutrophils are key players in the innate immune response, and their over-activation can lead to tissue damage.
A 2022 study published in Biochemical Pharmacology by Liao et al. reported that this compound inhibits key functions of human neutrophils.[5] Specifically, the study found that this compound concentration-dependently inhibited N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion production and chemotaxis.[5] The proposed mechanism of action was the interruption of the interaction between the βγ subunits of the Gi-protein and its downstream signaling molecules following fMLP receptor activation.[5]
However, a subsequent study by Sundqvist et al., published in the same journal in late 2023, reported conflicting results.[6][7][8] This study, using this compound from two different commercial sources, stated that the compound had no inhibitory effect on neutrophil responses mediated through the fMLP receptor (FPR1) or the related FPR2.[6][7][8]
Adding a crucial layer to this scientific discourse, the paper by Sundqvist et al. was formally withdrawn in November 2023.[9] The withdrawal notice states that the article was withdrawn at the request of the author(s) and/or editor. This development underscores the importance of careful evaluation and replication of published findings.
Comparative Analysis of Key Findings
The primary discrepancy in the literature revolves around this compound's ability to inhibit fMLP-induced neutrophil activation. The findings of Liao et al. (2022) suggest a clear inhibitory effect with a defined mechanism, while the now-withdrawn study by Sundqvist et al. (2023) reported a lack of such activity.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound's inhibitory activity as reported by Liao et al. (2022).
| Biological Activity | Agonist | This compound IC50 (µM) | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | Liao et al., 2022[5] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | Liao et al., 2022[5] |
Note: The withdrawn study by Sundqvist et al. (2023) reported no significant inhibitory effect of this compound on fMLP-induced neutrophil responses.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound's Anti-Inflammatory Action
The diagram below illustrates the signaling pathway proposed by Liao et al. (2022), where this compound is suggested to interfere with the interaction between the Gβγ subunit and downstream effectors like Src kinase and PLCβ.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effect of this compound on fMLP-induced neutrophil activation, based on the methodologies described in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on standard methods used for the key experiments cited in the literature on neutrophil function.
Superoxide Anion Production Assay
This assay measures the production of superoxide anions, a key function of activated neutrophils, often using the reduction of cytochrome c or a chemiluminescence probe.
-
Principle: Activated neutrophils produce superoxide anions (O₂⁻) via the NADPH oxidase enzyme complex. The amount of O₂⁻ produced can be quantified by measuring the superoxide dismutase (SOD)-inhibitable reduction of a detector molecule.
-
Methodology:
-
Isolate human neutrophils from peripheral blood of healthy donors using a method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add a detection reagent, such as ferricytochrome c or a luminol-based chemiluminescence substrate.
-
Initiate the reaction by adding the agonist fMLP (e.g., final concentration of 0.1 µM).
-
Measure the change in absorbance at 550 nm for cytochrome c reduction or the luminescence signal over time using a plate reader.
-
Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
-
Neutrophil Chemotaxis Assay
This assay assesses the directed migration of neutrophils towards a chemoattractant.
-
Principle: The ability of neutrophils to migrate along a chemotactic gradient is measured using a Boyden chamber or a similar transwell system.
-
Methodology:
-
Use a multi-well transwell plate with a porous membrane (e.g., 3-5 µm pores) separating the upper and lower chambers.
-
Add the chemoattractant fMLP to the lower chamber at a concentration known to induce chemotaxis (e.g., 10-100 nM).
-
Isolate and resuspend human neutrophils as described above.
-
Pre-incubate the neutrophils with this compound or vehicle control.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the transwell.
-
Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient to allow migration (e.g., 60-90 minutes).
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a flow cytometer, or by measuring the activity of a cellular enzyme like myeloperoxidase.
-
Co-immunoprecipitation for G-protein Subunit Interaction
This technique is used to investigate protein-protein interactions, in this case, the interaction between the Gβγ subunit and its downstream effectors.
-
Principle: An antibody against a specific protein (the "bait") is used to pull down that protein from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down and can be identified by western blotting.
-
Methodology:
-
Treat isolated human neutrophils with this compound or vehicle, followed by stimulation with fMLP for a short period to induce G-protein activation.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-Gβ antibody) overnight at 4°C.
-
Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a western blot using an antibody against the suspected interacting protein (the "prey," e.g., anti-Src or anti-PLCβ).
-
The presence of a band for the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein. The effect of this compound on this interaction can be assessed by comparing the band intensity between this compound-treated and vehicle-treated samples.
-
Conclusion
The published findings on this compound's anti-inflammatory activity present a complex and evolving picture. While the study by Liao et al. (2022) provides compelling evidence for a specific mechanism of action involving the inhibition of G-protein signaling in neutrophils, the subsequent conflicting report and its withdrawal highlight the critical need for independent replication and further investigation. Researchers aiming to build upon this work should proceed with a thorough understanding of the existing data and the controversy surrounding it. The detailed protocols provided in this guide offer a framework for conducting such validation studies. Future research should aim to definitively clarify the in vitro and in vivo effects of this compound on neutrophil function and its potential as a therapeutic agent.
References
- 1. (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments [ouci.dntb.gov.ua]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Larixol Analogs as TRPC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of larixol and its analogs as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, making it a promising target for drug discovery. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor potency, and visualizes the SAR and experimental workflows.
Comparative Efficacy of this compound Analogs
The inhibitory potency of this compound and its derivatives against the TRPC6 channel has been evaluated, with key findings indicating that modifications at the C-6 position of the this compound scaffold significantly influence activity. Larixyl acetate, a natural constituent of larch oleoresin alongside this compound, demonstrates a marked increase in inhibitory potency compared to the parent compound.[1][2] Further synthetic modifications, particularly the introduction of a carbamate group at this position, have led to the development of even more potent and selective TRPC6 inhibitors.[1]
Larixyl methylcarbamate, for instance, has emerged as a highly potent and subtype-selective inhibitor of TRPC6.[1] This enhanced activity and selectivity underscore the importance of the C-6 substituent in modulating the interaction with the TRPC6 channel. The introduction of bulkier side chains, however, appears to reduce the biological activity.[1]
Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for key this compound analogs against TRPC6 and the related TRPC3 channel, highlighting the selectivity profile.
| Compound | Modification | TRPC6 IC50 (µM) | TRPC3 IC50 (µM) | Selectivity (TRPC3/TRPC6) |
| This compound | Parent Compound | ~2.0 | >10 | >5 |
| Larixyl Acetate | Acetylation of C-6 OH | 0.26[1] | ~3.1 | ~12[1] |
| Larixyl Methylcarbamate | Methylcarbamate at C-6 | 0.15 ± 0.06[1] | >50 | >333 |
| Larixyl Carbamate | Carbamate at C-6 | Potent inhibitor | - | High selectivity reported[1] |
| Larixyl Hydrazide | Hydrazide at C-6 | Low µM range | - | - |
| Larixyl Methylcarbonate | Methylcarbonate at C-6 | Low µM range | - | - |
Experimental Protocols
The following is a detailed protocol for a common in vitro assay used to determine the TRPC6 inhibitory activity of this compound analogs, based on a fluorescent measurement of intracellular calcium influx.
TRPC6 Inhibition Assay Using a Fluorescent Microplate Reader
Objective: To determine the IC50 values of this compound analogs for the inhibition of agonist-induced TRPC6 channel activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPC6 (HEK-hTRPC6).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit).
-
Pluronic F-127.
-
TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
This compound analogs (test compounds).
-
384-well black, clear-bottom microplates.
-
Fluorescent microplate reader with automated liquid handling.
Procedure:
-
Cell Plating:
-
Culture HEK-hTRPC6 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in the culture medium.
-
Seed the cells into 384-well microplates at a density of approximately 30,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 to the manufacturer's recommended concentration.
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in the assay buffer.
-
After the dye loading incubation, add the different concentrations of the test compounds to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the microplate into the fluorescent microplate reader.
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's liquid handler, add a solution of the TRPC6 agonist OAG to all wells to a final concentration known to elicit a robust response (e.g., 50-100 µM).
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the vehicle-treated wells as 100% activation and the response in wells with a saturating concentration of a potent inhibitor (or no agonist) as 0% activation.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each this compound analog.
-
Visualizations
Structure-Activity Relationship of this compound Analogs
The following diagram illustrates the key structural modifications of the this compound scaffold and their impact on TRPC6 inhibitory activity.
Caption: SAR of this compound Analogs for TRPC6 Inhibition.
Experimental Workflow for Evaluating TRPC6 Inhibitors
This diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs as TRPC6 inhibitors.
Caption: Workflow for SAR Studies of this compound Analogs.
References
A Comparative Guide to the Anti-inflammatory Pathways of Larixol and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory mechanisms of Larixol and other prominent diterpenoids: Andrographolide, Carnosol, and Triptolide. The information is intended for researchers and professionals in drug development seeking to understand the nuanced anti-inflammatory pathways activated by these compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.
Comparative Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Mediator | IC50 (µM) |
| This compound | RAW 264.7 | Nitric Oxide (NO) | Data not available |
| RAW 264.7 | TNF-α | Data not available | |
| RAW 264.7 | IL-6 | Data not available | |
| Andrographolide | RAW 264.7 | Nitric Oxide (NO) | 7.4[1] |
| RAW 264.7 | TNF-α | Dose-dependent inhibition[2][3] | |
| RAW 264.7 | IL-6 | Dose-dependent inhibition[2][3] | |
| Carnosol | RAW 264.7 | Nitric Oxide (NO) | ~10-20[4] |
| RAW 264.7 | TNF-α | Dose-dependent inhibition[5] | |
| RAW 264.7 | IL-6 | Dose-dependent inhibition[5][6] | |
| Triptolide | RAW 264.7 | TNF-α | Potent, dose-dependent inhibition[7][8] |
| RAW 264.7 | IL-6 | Potent, dose-dependent inhibition[7][8] |
Key Anti-inflammatory Signaling Pathways
Diterpenoids exert their anti-inflammatory effects by modulating several key signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Emerging evidence also points to the involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Many diterpenoids, including andrographolide, carnosol, and triptolide, have been shown to inhibit this pathway at various points.[2][4][7]
Caption: Inhibition of the NF-κB signaling pathway by various diterpenoids.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Andrographolide and carnosol have been demonstrated to suppress the phosphorylation of these key kinases, thereby mitigating the inflammatory cascade.[2][4]
Caption: Modulation of the MAPK signaling pathway by diterpenoids.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is critical for signaling by a wide range of cytokines and growth factors. Recent studies have indicated that labdane diterpenoids can inhibit the JAK2/STAT3 signaling pathway, suggesting a broader anti-inflammatory action than previously understood.[2][9] Triptolide has also been shown to inhibit the JAK2/STAT3 pathway.[10]
Caption: Inhibition of the JAK/STAT signaling pathway by diterpenoids.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Seeding: For 96-well plates (for NO and viability assays), cells are seeded at a density of 1-2 x 10^5 cells/well. For larger plates (e.g., 6-well plates for protein or RNA extraction), the seeding density is adjusted accordingly.
-
Treatment: Cells are allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the test diterpenoid (e.g., this compound, Andrographolide) for a pre-incubation period of 1-2 hours.
-
Stimulation: After pre-incubation, lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[2] The cells are then incubated for a further 18-24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the incubation period with the test compound and LPS, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.
-
In a new 96-well plate, 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each 100 µL of supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[11][12]
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cell culture supernatants and a series of cytokine standards of known concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
The plate is washed again, and streptavidin conjugated to horseradish peroxidase (HRP) is added.
-
After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm.
-
-
Quantification: The cytokine concentration in the samples is determined by interpolating their absorbance values on the standard curve.[9][13]
Western Blot Analysis of Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. For analysis of nuclear proteins (e.g., NF-κB p65), a nuclear/cytoplasmic fractionation kit is used.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-phospho-p38, or their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative protein expression levels between different treatment groups.[2][3]
Conclusion
This compound, along with other diterpenoids such as Andrographolide, Carnosol, and Triptolide, demonstrates significant anti-inflammatory potential by modulating key signaling pathways, primarily the NF-κB and MAPK cascades. Emerging evidence also suggests an inhibitory role in the JAK/STAT pathway for some labdane diterpenoids and triptolide. While the qualitative mechanisms of action show considerable overlap among these compounds, a direct quantitative comparison of their potency is hampered by the lack of specific IC50 data for this compound in macrophage-based inflammatory models. Further research is warranted to elucidate the precise quantitative anti-inflammatory effects of this compound to enable a more comprehensive comparative analysis and to fully understand its therapeutic potential.
References
- 1. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Triptolide Inhibits Expression of Inflammatory Cytokines and Proliferation of Fibroblast-like Synoviocytes Induced by IL-6/sIL-6R-Mediated JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
Independent Verification of Larixol's Binding Site on TRPC6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Larixol and its derivatives as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. While the functional inhibitory effects of this compound are well-documented, the precise binding site on the TRPC6 protein remains an area of active investigation and has not yet been independently and conclusively verified in peer-reviewed literature. This guide summarizes the available data for this compound and compares it with other TRPC6 inhibitors for which binding site information is more established.
Comparative Analysis of TRPC6 Inhibitors
The following table summarizes the quantitative data for this compound and selected alternative TRPC6 inhibitors. This allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | IC50 (TRPC6) | Selectivity | Proposed Binding Site/Mechanism |
| Larixyl Acetate | TRPC6 | 0.1-0.6 µM[1][2] | ~12-fold vs. TRPC3, ~5-fold vs. TRPC7[1][2] | Not definitively identified. |
| This compound | TRPC6 | ~2.04 µM[3] | Moderate preference over TRPC3[3] | Not definitively identified. |
| BI 749327 | TRPC6 | 13 nM (mouse), 19 nM (human) | 85-fold vs. TRPC3, 42-fold vs. TRPC7 | Novel site at the TRPC6-TRPC6 subunit interface. |
| PCC0208057 | TRPC6 | 2.44 µM | - | Involves residues Glu509, Asp530, Arg758, and Tyr612. |
| AM-1473 (Antagonist) | TRPC6 | - | - | Cytoplasm-facing pocket formed by S1-S4 and the TRP helix. |
| AM-0883 (Agonist) | TRPC6 | - | - | Subunit interface between S6 and the pore helix. |
Elucidating the Binding Sites of Alternative TRPC6 Inhibitors
While the binding site for this compound is yet to be confirmed, structural and computational studies have provided insights into how other small molecules interact with TRPC6.
PCC0208057: Molecular docking studies suggest that this inhibitor interacts with a specific pocket on the TRPC6 channel. The proposed interactions involve ionic bonds with Glutamate 509 and Aspartate 530, a hydrogen bond with Arginine 758, and a π-cation interaction with Tyrosine 612.
BI 749327: Recent computational modeling suggests a novel mechanism of action for this potent inhibitor. It is proposed to bind at the interface between two TRPC6 subunits, potentially disrupting the formation or stability of the functional tetrameric channel.
Cryo-EM Structures with Modulators: Cryo-electron microscopy has revealed the binding sites of other small-molecule modulators. An antagonist, AM-1473, was found to bind in a cytoplasm-facing pocket created by the S1-S4 helices and the TRP helix. In contrast, an agonist, AM-0883, was observed to wedge into a cavity at the interface between the S6 helix and the pore helix of adjacent subunits. These findings highlight that the TRPC6 channel possesses multiple distinct sites that can be targeted for pharmacological modulation.
Experimental Protocols
The characterization of TRPC6 inhibitors and the investigation of their binding sites rely on a combination of functional assays and structural biology techniques. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fluo-4 AM
This fluorescence-based assay is a common method to screen for and characterize the activity of TRPC6 inhibitors.
1. Cell Preparation:
- HEK293 cells stably expressing human TRPC6 are seeded in 96-well or 384-well plates and grown to confluence.
2. Dye Loading:
- The growth medium is removed, and cells are washed with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
- A loading solution containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 (to aid dye solubilization) in HBSS is added to each well.
- Cells are incubated in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.
3. Compound Incubation and Fluorescence Measurement:
- After incubation, the dye solution is removed, and cells are washed again with HBSS.
- The test compounds (e.g., this compound, other inhibitors) at various concentrations are added to the wells and incubated for a specific period.
- The plate is then placed in a fluorescence plate reader.
- Baseline fluorescence is recorded before the addition of a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
- Upon agonist addition, the change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) is monitored over time. The inhibitory effect of the compound is quantified by the reduction in the agonist-induced fluorescence signal.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPC6 channels and is considered the gold standard for characterizing channel modulators.
1. Cell Preparation and Recording Setup:
- Cells expressing TRPC6 are grown on glass coverslips.
- The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
- A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
2. Establishing a Whole-Cell Configuration:
- The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
- A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (the "whole-cell" configuration).
3. Voltage-Clamp Recording and Data Acquisition:
- The cell's membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
- Voltage ramps or steps are applied to elicit ion currents.
- TRPC6 channels are activated by adding an agonist to the extracellular perfusion solution.
- The resulting inward and outward currents are recorded before and after the application of the inhibitor. The blocking effect of the compound is determined by the reduction in the current amplitude.
Visualizations
Signaling Pathway of TRPC6 Activation
Caption: G-protein coupled receptor (GPCR) activation of the TRPC6 signaling cascade.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the identification and characterization of TRPC6 inhibitors.
Logical Relationship for Binding Site Verification
Caption: Logical workflow for the experimental verification of a putative binding site.
References
Safety Operating Guide
Proper Disposal of Larixol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Larixol, a labdane-type diterpenoid, to ensure personnel safety and environmental protection.
This compound, while valuable in research, is classified as a substance that can cause skin, eye, and respiratory irritation[1]. A related compound, Larixyl acetate, is noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, adherence to proper disposal protocols is paramount. The primary directive for the disposal of this compound and its containers is to act in accordance with local, state, and federal regulations[1][3].
Summary of Hazard Classifications
For quick reference, the hazard information for this compound and the related compound Larixyl acetate are summarized below. This information is derived from safety data sheets (SDS) and should be consulted before handling these chemicals.
| Chemical | CAS Number | GHS Hazard Statements | Key Disposal Precaution |
| This compound | 1438-66-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Dispose of in accordance with local regulations[1]. |
| Larixyl Acetate | 4608-49-5 | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | Dispose of contents/container to an approved waste disposal plant[2]. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management and information from available safety data sheets.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat[2]. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dusts or vapors[1].
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder or contaminated materials (e.g., weighing paper, contaminated wipes) in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4].
-
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses[1].
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1]. Dispose of all contaminated materials as hazardous waste.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste mixture.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition[2].
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service. The most common method for final disposal of this type of chemical waste is incineration in an EPA-permitted facility[5].
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Larixol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Larixol, a key compound in various research applications. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] It is crucial to prevent contact with the skin and eyes, as well as to avoid inhalation of any dust or aerosols.[1]
Hazard Summary
| Hazard Classification | Description | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[1] |
| Respiratory Tract Irritation | May cause respiratory irritation | H335[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | H410[2] |
Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Must have side-shields to provide comprehensive protection.[1][2] |
| Hands | Protective Gloves | Use impervious gloves suitable for handling laboratory chemicals. |
| Skin and Body | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1][2] |
| Respiratory | Suitable Respirator | To be used when handling the powder form or if adequate ventilation is not available to prevent inhalation of dust or aerosols.[1][2] |
Safe Handling and Storage Workflow
Proper handling and storage of this compound are critical for maintaining its stability and preventing accidental exposure. The following workflow outlines the key steps from receipt to disposal.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound, from preparation and use to disposal and emergency responses.
Procedural Guidance for Handling this compound
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, well-ventilated area, tightly sealed.[1][2]
-
The recommended storage temperature for this compound is -20°C.[1][2]
-
Keep the compound away from direct sunlight and sources of ignition.[1][2]
Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of the substance.[1][2]
-
When preparing solutions, add this compound to the solvent slowly to prevent splashing.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2]
-
Do not allow the product to enter drains or water courses.[2]
Emergency and First Aid Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1][2] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support.[1][2] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2] |
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if it is safe to do so.
-
For spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Decontaminate the spill area and any affected equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
